4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRULURZFVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560175 | |
| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97337-32-1 | |
| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
Abstract
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of paramount importance in the field of medicinal chemistry. As a di-substituted 7-deazapurine analog, its unique electronic properties and multiple points for chemical modification have established it as a privileged scaffold, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. We delve into the causality behind its regioselective functionalization and present detailed, field-proven protocols for key transformations such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki coupling. Furthermore, we explore its critical role as a foundational building block for several clinically approved drugs, offering insights for researchers, scientists, and professionals engaged in drug development.
Core Physicochemical Properties
This compound is a stable, solid material under standard laboratory conditions. Its core structure, a fusion of a pyrimidine and a pyrrole ring, imparts a unique combination of reactivity and stability, making it an ideal starting material for complex molecular synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 4,6-Dichloropurine | [1] |
| CAS Number | 97337-32-1 | [2] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 247-250 °C | [4] |
| Boiling Point | 312.0 ± 52.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO, ethyl acetate, methanol; Slightly soluble in water | [4] |
| Storage | Store at 0-8 °C, protect from light | [1][5] |
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The construction of the this compound scaffold is a multi-step process that requires careful control of reaction conditions to achieve high yields. One efficient and scalable route begins from readily available starting materials like 4-aminouracil.
Representative Synthetic Workflow
The synthesis involves the initial formation of the fused ring system, followed by chlorination to install the reactive handles at the C4 and C6 positions.
Caption: High-level overview of the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine [2]
-
To a suitable reaction vessel, add 4-aminouracil and anhydrous sodium acetate (molar ratio of 1:3 to 1:5) in water.
-
Heat the mixture to 60-80 °C with stirring.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde.
-
Maintain the temperature and continue stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow for precipitation.
-
Filter the solid, wash thoroughly with water, and dry under reduced pressure to yield the dihydroxy pyrrolopyrimidine intermediate.
Step 2: Synthesis of this compound [2]
-
Suspend the 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a suitable organic base, such as N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully remove excess POCl₃ by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly quench with ice water.
-
Adjust the pH to 9-10 with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like toluene to afford the final product.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective functionalization. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This selectivity is a cornerstone of its application in building complex molecules.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. The chlorine at the C4 position is typically displaced first by a wide range of nucleophiles, including amines, alcohols, and thiols. This predictable reactivity allows for the selective introduction of a desired moiety at C4, leaving the C6-chloro group available for subsequent transformations.
Causality of Selectivity: The greater reactivity at C4 is attributed to the electronic influence of the adjacent pyrrole ring and the nitrogen atoms within the pyrimidine ring, which stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4 more effectively than at C6.[6][7] Reaction conditions, such as the choice of solvent, base, and nucleophile, can further enhance this inherent selectivity.[8]
Caption: Generalized workflow for regioselective SNAr at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
This reaction is a powerful method for forming C-N bonds and is widely used to couple amines with aryl halides.[9] It offers a broader substrate scope and milder conditions compared to classical SNAr reactions, especially for less nucleophilic amines.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).[10][11]
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography to obtain the aminated product.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron species with a halide. This is particularly useful for introducing aryl or heteroaryl substituents at the C4 or C6 positions of the pyrrolopyrimidine core.
Protocol: General Procedure for Suzuki Coupling
-
Under an inert atmosphere, charge a flask with this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add a mixture of solvents, typically an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
-
Heat the mixture (typically 80-100 °C) with vigorous stirring for several hours until completion.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash chromatography or recrystallization.
Application in Drug Development: The Kinase Inhibitor Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[12] This structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of various protein kinases, which are critical regulators of cell signaling. Aberrant kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.
This compound is a key starting material for several blockbuster drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.
-
Tofacitinib (Xeljanz®): Used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its synthesis involves the nucleophilic substitution of the C4-chloro group with a complex piperidine amine.
-
Ruxolitinib (Jakafi®): Prescribed for myelofibrosis and polycythemia vera. Its synthesis also hinges on functionalizing the C4 position of the pyrrolopyrimidine core.
Caption: Role of the core scaffold in the synthesis of key kinase inhibitors.
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Pictograms: GHS07 (Harmful)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and incompatible materials.[5]
Conclusion
This compound is more than just a chemical intermediate; it is a cornerstone of modern targeted drug discovery. Its predictable regioselectivity, coupled with its amenability to a wide range of robust synthetic transformations, provides a reliable and versatile platform for constructing complex, biologically active molecules. The continued exploration of this scaffold's potential promises to yield new generations of kinase inhibitors and other therapeutics, underscoring the critical importance of understanding its fundamental properties and reactivity for advancing the field of medicinal chemistry.
References
- 1. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. research.unl.pt [research.unl.pt]
- 11. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Tofacitinib [cjph.com.cn]
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine chemical structure and IUPAC name
An In-Depth Technical Guide to 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the 7-Deazapurine Core
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine known as 7-deazapurine, stands out as one such "privileged scaffold".[1] Its structural similarity to adenine allows it to function as a versatile hinge-binding motif for the adenosine triphosphate (ATP) pockets of numerous protein kinases.[2] This characteristic has cemented its role in the development of targeted therapies for oncology and inflammatory diseases.[1][2]
This guide focuses on a specific, strategically functionalized derivative: This compound . The introduction of two chlorine atoms onto this core structure dramatically enhances its utility as a synthetic intermediate. These halogens serve as reactive handles for introducing molecular diversity and as modulators of the compound's physicochemical properties, ultimately influencing the pharmacological profile of the final drug candidates. For researchers and drug development professionals, a deep understanding of this molecule—from its fundamental properties to its synthetic accessibility and strategic applications—is crucial for leveraging its full potential.
Chapter 1: Molecular Identity and Physicochemical Properties
A precise characterization of a molecule's structure and properties is the bedrock of its application in research and development. This chapter delineates the fundamental identity of this compound.
Chemical Structure and IUPAC Nomenclature
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] The structure consists of a pyrimidine ring fused to a pyrrole ring, with chlorine atoms substituted at positions 4 and 6 of the bicyclic system.
Caption: Chemical structure of this compound.
Core Physicochemical Data
A summary of essential quantitative data provides a snapshot of the compound's key characteristics, which are vital for experimental design, from reaction setup to purification and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃Cl₂N₃ | [3][4] |
| Molecular Weight | 188.01 g/mol | [3][4] |
| CAS Number | 97337-32-1 | [3][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Storage Conditions | Store at 2-8°C, protected from light | [4][7] |
Chapter 2: The Rationale and Methodology of Synthesis
The utility of a building block is directly tied to its accessibility. The synthesis of this compound is typically achieved through a robust and scalable chemical transformation, underscoring its practicality in large-scale drug development campaigns.
Guiding Synthetic Strategy: The Power of Chlorination
The most prevalent and logical approach to synthesizing chlorinated aza-heterocycles is through the direct chlorination of their corresponding hydroxyl precursors. In this case, the starting material would be 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol. The causality for this choice is twofold:
-
Reagent Efficacy: Chlorinating agents like phosphorus oxychloride (POCl₃) are highly effective for converting hydroxyl groups on electron-deficient rings (like pyrimidines) into chlorides.[2][8] This reaction is a well-established, high-yielding transformation in heterocyclic chemistry.
-
Precursor Accessibility: The di-hydroxy precursors can often be synthesized from simpler, acyclic starting materials, making the overall pathway economically viable.
The reaction is frequently conducted in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). The base serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents potential side reactions and drives the equilibrium towards the product.[9]
Caption: General synthetic workflow for the preparation of the title compound.
Exemplar Synthetic Protocol
The following protocol is a representative methodology based on established procedures for analogous compounds.[8][9] Researchers must optimize conditions based on their specific laboratory setup and scale.
Objective: To synthesize this compound from 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-4,6-diol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.0-2.2 eq)
-
Anhydrous Toluene or Acetonitrile (as solvent, optional)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (5.0 eq). Note: This reaction is often run neat in excess POCl₃, which acts as both reagent and solvent.
-
Base Addition: Carefully add N,N-diisopropylethylamine (2.2 eq) to the suspension portion-wise at room temperature. An exotherm may be observed.
-
Chlorination: Heat the reaction mixture to reflux (approx. 107 °C for neat POCl₃) and maintain for 4-24 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the two-fold nucleophilic substitution of the hydroxyl groups.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Safety Note: This is a highly exothermic quench.
-
Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate until the pH reaches ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Chapter 3: Chemical Reactivity and Strategic Applications
The true value of this compound lies in its reactivity. The two chlorine atoms are not merely static features; they are gateways to a vast chemical space of derivatives.
The Role of Dichlorination in Modulating Activity
Halogenation is a cornerstone of modern medicinal chemistry.[1] The chlorine atoms on the pyrrolo[2,3-d]pyrimidine scaffold serve several key functions:
-
Reactive Sites: As discussed below, they are excellent leaving groups for nucleophilic aromatic substitution (SNAr), enabling the core to be decorated with various functional groups.
-
Potency Enhancement: Halogens can form favorable "halogen bonds" with protein backbones, enhancing binding affinity and, consequently, biological potency.[1]
-
Metabolic Blocking: A chlorine atom can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.
Nucleophilic Aromatic Substitution (SNAr): The Gateway to Diversity
The electron-withdrawing nature of the pyrimidine ring makes the chlorine-bearing carbons (C4 and C6) highly electrophilic and susceptible to attack by nucleophiles. This SNAr reactivity is the primary reason this compound is a valuable intermediate. A wide range of nucleophiles, such as amines, thiols, and alcohols, can be used to displace one or both chlorine atoms, allowing for the systematic construction of compound libraries to probe structure-activity relationships (SAR). The differential reactivity of the C4 and C6 positions can often be exploited to achieve selective mono-substitution under carefully controlled conditions.
A Scaffold for Kinase Inhibition
The 7-deazapurine core of this compound is an exceptional mimic of the adenine base in ATP. This allows derivatives to act as ATP-competitive inhibitors of protein kinases, enzymes that play a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases, making them prime therapeutic targets.[2] By occupying the ATP binding site, these inhibitors block the phosphorylation of downstream substrates, thereby interrupting the aberrant signaling cascade. This mechanism is the basis for the action of highly successful drugs like Tofacitinib and Ruxolitinib, which are synthesized from the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[10][11]
Caption: Mechanism of ATP-competitive kinase inhibition by the scaffold.
Chapter 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage procedures are paramount to ensure laboratory safety. The following guidelines are synthesized from safety data sheets (SDS) of structurally related compounds.[7][12][13][14]
Hazard Identification
Based on analogous structures, this compound should be handled as a hazardous substance. Key GHS classifications may include:
-
Acute Toxicity, Oral: Toxic if swallowed.[13]
-
Skin Corrosion/Irritation: Causes skin irritation.[14]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[14]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[13]
Recommended Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is required to minimize exposure.
| Control Measure | Specification | Reference(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [7][15] |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. | [15] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. | [7] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [7] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [12] |
First Aid and Spill Management
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Spills: Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]
Storage and Stability
To maintain product integrity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is refrigerated at 2-8°C.[4] Keep away from strong oxidizing agents and sources of ignition.[7]
Conclusion
This compound is far more than a simple chlorinated heterocycle. It is a strategically designed building block that provides medicinal chemists with a robust and versatile entry point into the rich chemical space of 7-deazapurine derivatives. Its synthetic accessibility, coupled with the tunable reactivity of its two chlorine atoms, makes it an invaluable tool for developing next-generation targeted therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is the first step for any researcher aiming to harness its potential in the pursuit of novel medicines.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. cas 97337-32-1|| where to buy this compound [chemenu.com]
- 5. This compound | 97337-32-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 11. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
Navigating the Synthesis and Application of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The guide confirms its fundamental physicochemical properties, including its CAS number and molecular weight, and delves into the broader significance of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery. While detailed synthetic protocols and specific applications for the 4,6-dichloro isomer are not extensively documented in readily available scientific literature, this guide illuminates the well-established synthesis and utility of its closely related and commercially significant isomers, 4-chloro- and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. By examining these analogs, we provide critical insights into the potential reactivity and applications of the 4,6-dichloro isomer as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to function as a competitive inhibitor for ATP-binding sites on a wide range of enzymes, particularly kinases. This has led to the development of numerous drugs targeting kinases involved in inflammatory diseases and oncology. The strategic placement of reactive chloro groups on this scaffold provides medicinal chemists with versatile handles for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.
Physicochemical Properties of this compound
A clear identification of a chemical entity is paramount for reproducible research. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 97337-32-1 | [1] |
| Molecular Formula | C₆H₃Cl₂N₃ | Inferred from name |
| Molecular Weight | 188.01 g/mol | [2] |
| Synonyms | 4,6-dichloropyrrolo<2,3-d>pyrimidine | [3] |
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: A Focus on Key Isomers
General Synthetic Strategy
A common approach to the pyrrolo[2,3-d]pyrimidine scaffold involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring. The chlorination step is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Illustrative Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
A representative synthesis for the 2,4-dichloro isomer starts from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The dichlorination is achieved by heating with phosphorus oxychloride, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to control the reaction's exothermicity.[2]
Caption: General workflow for the synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [2]
-
To a reactor equipped with a stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) and toluene.
-
Slowly add phosphorus oxychloride (3 equivalents) to the stirred suspension.
-
Warm the reaction mixture to 70°C.
-
Add N,N-diisopropylethylamine (2 equivalents) dropwise over 2.5 hours to manage the exothermic reaction.
-
Upon completion of the reaction, the mixture is filtered through diatomaceous earth.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
The causality behind these steps lies in the need for a potent chlorinating agent (POCl₃) to convert the hydroxyl groups to chlorides. The use of a high-boiling solvent like toluene allows for the necessary reaction temperature. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing unwanted side reactions. The workup procedure is a standard extraction and purification process to isolate the desired product.
Applications in Drug Discovery: The Role of Pyrrolo[2,3-d]pyrimidine Intermediates
The chloro-substituted pyrrolo[2,3-d]pyrimidines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities.
Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives have shown potent inhibitory activity against a variety of kinases, including Janus kinases (JAKs), p21-activated kinase 4 (PAK4), and Hematopoietic Progenitor Kinase 1 (HPK1).[4][5]
For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor used to treat autoimmune diseases.[6] The synthesis involves the nucleophilic substitution of the chloro group with an appropriate amine.
Caption: Role of chloro-pyrrolopyrimidines in kinase inhibitor synthesis.
Antiviral Agents
The pyrrolo[2,3-d]pyrimidine nucleus is also found in a number of antiviral nucleoside analogs.[7] The synthesis of these compounds often involves the coupling of a suitably protected sugar moiety to the pyrrolo[2,3-d]pyrimidine core. While direct use of this compound in this context is not explicitly detailed, a related compound, 4,6-dichloro-5-acetonylpyrimidine, has been used to synthesize tubercidin analogs with antiviral activity.[8] This suggests the potential for this compound to serve as a precursor for novel antiviral agents.
Future Directions and Conclusion
This compound represents a potentially valuable, yet under-explored, building block in medicinal chemistry. Based on the well-documented reactivity of its isomers, it can be inferred that the two chloro-substituents offer opportunities for sequential or differential functionalization, paving the way for the synthesis of complex, three-dimensional molecules.
Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Subsequently, the exploration of its reactivity profile, particularly in nucleophilic substitution reactions, will be crucial for unlocking its full potential as a versatile intermediate. The synthesis of novel compound libraries based on this scaffold could lead to the discovery of new therapeutic agents targeting a range of diseases.
References
- 1. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its journey from a laboratory reagent to a key pharmaceutical intermediate is critically dependent on its physicochemical properties, paramount among which is solubility. This guide provides an in-depth analysis of the solubility of this compound in common organic solvents. We will explore the molecular characteristics governing its solubility, present qualitative solubility data, and detail a robust experimental protocol for its quantitative determination. This document is intended to serve as a comprehensive resource for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals derived from this versatile building block.
Introduction to this compound
The pyrrolo[2,3-d]pyrimidine ring system is a deazapurine isostere, recognized for its role as a "privileged scaffold" in drug discovery. The dichlorinated derivative, this compound, offers multiple reactive sites for synthetic elaboration, making it an exceptionally valuable starting material. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient reaction setup, purification, formulation, and ultimately, for ensuring the bioavailability of the final active pharmaceutical ingredient (API).[1] Poor solubility can create significant bottlenecks in process chemistry and drug development, leading to challenges in achieving desired concentrations for reactions, complicating crystallization and purification, and hindering the development of viable dosage forms.[2]
This guide bridges theoretical principles with practical, actionable insights to provide a working knowledge base for handling this important compound.
Physicochemical Profile and Molecular Structure
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [3] |
| Appearance | Off-white to light yellow/tan crystalline solid | [4][5] |
| Melting Point | 183-184°C | [4] |
| pKa (Predicted) | 11.42 ± 0.20 | [4] |
| CAS Number | 97337-32-1 | [6] |
The structure of this compound features a fused aromatic system containing both a pyrrole and a pyrimidine ring. The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the electron distribution across the ring system and its potential for intermolecular interactions. The pyrrole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors.
References
- 1. rheolution.com [rheolution.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. capotchem.cn [capotchem.cn]
The Core Mechanism of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, the strategic design of small molecule kinase inhibitors is of paramount importance. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in the development of potent and selective kinase inhibitors[1]. Its structural similarity to the adenine core of adenosine triphosphate (ATP) allows it to function as a competitive inhibitor at the ATP-binding site of a wide array of kinases[1][2].
This technical guide focuses on the 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate and foundational building block for a multitude of targeted therapies. While this molecule is primarily a synthetic precursor rather than a pharmacologically active agent itself, understanding its core structural attributes and the mechanism of action of its derivatives is crucial for researchers, scientists, and drug development professionals. The chloro-substituents at the 4 and 6 positions serve as versatile chemical handles, enabling the synthesis of diverse libraries of compounds with tailored selectivity and potency against specific kinase targets.
The Fundamental Mechanism of Action: ATP-Competitive Kinase Inhibition
The derivatives synthesized from the this compound scaffold predominantly act as ATP-competitive inhibitors. This mechanism is central to their therapeutic effect and can be broken down into the following key aspects:
-
Structural Mimicry: The pyrrolo[2,3-d]pyrimidine nucleus mimics the purine ring of adenine, allowing it to dock into the highly conserved ATP-binding pocket of kinases[1][2].
-
Competitive Binding: These inhibitors directly compete with endogenous ATP for binding to the kinase's active site. By occupying this site, they prevent the transfer of a phosphate group from ATP to the target protein, thus halting the downstream signaling cascade.
-
Hydrogen Bonding: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction that anchors the inhibitor in the active site.
-
Selectivity through Substitution: The true innovation lies in the derivatization of the 4,6-dichloro scaffold. The chlorine atoms are readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. These substituents extend into other regions of the ATP-binding site, such as the solvent-exposed region and the hydrophobic pocket, conferring selectivity for specific kinases.
Below is a diagram illustrating the principle of ATP-competitive inhibition by a generic pyrrolo[2,3-d]pyrimidine derivative.
Caption: ATP-competitive inhibition by a pyrrolo[2,3-d]pyrimidine derivative.
Key Kinase Targets and Therapeutic Areas
Derivatives of the chlorinated 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed to target a wide range of kinases implicated in various diseases. The specific substitutions at the 4 and 6 positions are crucial for directing the inhibitor to the desired target.
| Kinase Target Family | Specific Examples | Associated Diseases | Reference |
| Janus Kinases (JAKs) | Tofacitinib, Ruxolitinib | Rheumatoid Arthritis, Myelofibrosis, Psoriasis | [2][3] |
| Receptor Tyrosine Kinases (RTKs) | VEGFR-2, EGFR, Her2 | Various Cancers (e.g., NSCLC, Melanoma) | [4][5][6][7] |
| Non-receptor Tyrosine Kinases | Focal Adhesion Kinase (FAK), Interleukin-2-inducible T-cell Kinase (Itk) | Cancer, Inflammatory and Autoimmune Diseases | [8][9][10] |
| Serine/Threonine Kinases | p21-Activated Kinase 4 (PAK4), Cyclin-Dependent Kinase 2 (CDK2) | Cancer | [4][11] |
| Other Kinases | Calcium-Dependent Protein Kinases (CDPKs) | Malaria | [12] |
The versatility of this scaffold allows for the development of both highly selective inhibitors and multi-targeted kinase inhibitors, the latter being particularly useful in cancer therapy to overcome resistance mechanisms[4][7].
Investigating the Mechanism of Action: Experimental Protocols
To elucidate the mechanism of action of a novel derivative of this compound, a series of biochemical and cell-based assays are required.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (solubilized in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Objective: To confirm the on-target activity of the inhibitor in a biological system.
Methodology:
-
Cell Culture: Culture a cell line known to have an active signaling pathway involving the target kinase.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 for JAK inhibition).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion
This compound is a cornerstone of modern kinase inhibitor discovery. While not an active drug itself, its strategic importance as a versatile chemical scaffold cannot be overstated. The fundamental mechanism of action for its myriad derivatives is ATP-competitive inhibition, a proven strategy for modulating the activity of kinases involved in a host of human diseases. By leveraging the reactive chloro-substituents, medicinal chemists can fine-tune the potency and selectivity of these inhibitors, paving the way for the next generation of targeted therapies. The experimental protocols outlined herein provide a robust framework for researchers to validate the mechanism of action and advance the development of novel drug candidates based on this privileged core.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. - OAK Open Access Archive [oak.novartis.com]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine Derivatives
Abstract
The 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, a derivative of the 7-deazapurine scaffold, represents a privileged structure in modern medicinal chemistry.[1][2] Its intrinsic structural similarity to adenine allows it to function as a highly effective hinge-binding motif, making it a cornerstone for the development of ATP-competitive kinase inhibitors.[3][4] The reactivity of the two chlorine atoms at the C4 and C6 positions provides a versatile platform for synthetic elaboration, enabling the generation of extensive libraries of derivatives with finely tuned biological activities. This guide provides a comprehensive overview of the biological landscape of these derivatives, focusing on their primary roles as kinase inhibitors in oncology and inflammatory diseases, as well as their emerging potential as antiviral agents. We will dissect the mechanisms of action, present validated experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data to provide researchers and drug development professionals with a foundational understanding of this potent chemical class.
The this compound Scaffold: A Privileged Core
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification has profound implications for its physicochemical and pharmacological properties. The 4,6-dichloro substitution pattern is particularly significant, as it provides two reactive handles for nucleophilic substitution reactions, allowing for the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic profiles. This synthetic tractability, combined with its inherent ability to mimic ATP, has cemented its status as a critical building block in targeted therapy.[4][5][6]
Kinase Inhibition: The Dominant Therapeutic Modality
The most extensively documented biological activity of this compound derivatives is the inhibition of protein kinases. These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Derivatives of this scaffold primarily function as Type I or Type II ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.[3][7]
Mechanism of Action: Targeting the ATP-Binding Site
The pyrrolo[2,3-d]pyrimidine core typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site. The substituents introduced at the C4 and C6 positions then explore adjacent hydrophobic pockets and interact with specific residues, which is the primary determinant of selectivity and potency.[8] For instance, molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) revealed strong interactions with the hinge region, β-sheets, and charged residues surrounding the C4-substituent.[8][9]
Key Kinase Targets and Therapeutic Applications
Derivatives have been developed to target a wide array of kinases:
-
Epidermal Growth Factor Receptor (EGFR): In non-small cell lung cancer (NSCLC), specific derivatives have been synthesized to covalently block mutant EGFR activity. Compound 12i from one study showed a 493-fold increased efficacy in HCC827 cells (harboring an EGFR activating mutation) compared to normal cells and selectively inhibited the T790M resistant mutant with an IC₅₀ of 0.21 nM.[10]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block angiogenesis, a critical process for tumor growth. N⁴-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been reported as potent VEGFR-2 inhibitors and anti-angiogenic agents.[11]
-
RET Kinase: Gene fusions and mutations of RET kinase are drivers for thyroid and lung cancers. A lead compound, 59 , demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant, acting as a type 2 inhibitor.[7]
-
p21-activated kinase 4 (PAK4): Overexpressed in many cancers, PAK4 is a viable target. Studies have investigated the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4.[8][9]
-
Signal Transducer and Activator of Transcription 6 (STAT6): As a key factor in the IL-4 signaling pathway, STAT6 is a target for allergic diseases. Optimized pyrrolopyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors, showing efficacy in mouse asthma models.[12][13]
-
Multi-Targeted Inhibition: A strategic approach in cancer therapy is to inhibit multiple signaling pathways simultaneously. Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ have shown potent activity against EGFR, Her2, VEGFR2, and CDK2, inducing apoptosis in cancer cells.[14]
| Compound/Series | Target Kinase(s) | Reported IC₅₀ | Disease Area | Reference |
| Compound 12i | EGFR (T790M Mutant) | 0.21 nM | NSCLC | [10] |
| Compound 59 | RET (wt & V804M) | Low nM | Thyroid/Lung Cancer | [7] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Cancer | [14] |
| Phenyl Derivative 12 | LRRK2 G2019S | 33 nM (cKi) | Parkinson's Disease | [15] |
| Pyrrolopyrimidine-imines | DDR2 | 4.01 µM (HT-29 cells) | Colon Cancer | [1][2] |
Antiviral Activity: An Expanding Frontier
While kinase inhibition is the most prominent activity, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has also yielded compounds with significant antiviral properties.
Direct and Host-Targeted Mechanisms
The antiviral mechanism is not always direct. While some compounds may inhibit viral enzymes, a promising strategy involves targeting host cell kinases that viruses hijack for their replication.[16] This approach may offer a higher barrier to the development of drug resistance.[16]
-
Flaviviruses: 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising agents against Zika virus (ZIKV) and Dengue virus (DENV).[17]
-
Other Viruses: Analogs of tubercidin, which feature the pyrrolo[2,3-d]pyrimidine core, have shown significant activity against vaccinia virus and Sindbis virus.[18] Furthermore, 4-Chloro-7-beta-D-ribofuranosylpyrrolo[2,3-d]pyrimidine was found to be highly active against Rift Valley fever (RVF), Pichinde (PICH), Yellow Fever (YF), and Sandfly Fever (SF) viruses.[19]
| Compound | Virus | Reported Activity (EC₅₀) | Reference |
| Compound 1 | Zika Virus (ZIKV) | 5.21 µM (titer-reduction) | [17] |
| Tubercidin Analogs | Vaccinia, Sindbis | Significant Activity | [18] |
| 4-Chloro-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine | RVF, PICH, YF, SF | Highly Active | [19] |
Synthesis and Experimental Protocols
The synthesis of these derivatives is versatile, often starting from readily available materials and proceeding through robust, well-established chemical transformations.
General Synthetic Workflow
A common and efficient route to the core scaffold involves the chlorination of a 7H-pyrrolo[2,3-d]pyrimidin-4-one intermediate. This precursor can be built up from simpler molecules like diethyl malonate or through coupling reactions involving substituted pyrimidines.[18][20][21] The dichlorinated product then serves as the key intermediate for diversification.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved FRET (TR-FRET) assay to quantify kinase inhibition, a standard method in drug discovery. The causality is rooted in the competition between the test compound and ATP, with the signal being inversely proportional to kinase activity.
Principle: A GFP-tagged kinase, a fluorescently labeled antibody, and a biotinylated substrate are used. In the absence of inhibition, the kinase phosphorylates the substrate. A terbium-labeled anti-phosphopeptide antibody binds to the phosphorylated substrate. When the terbium donor is excited, it transfers energy (FRET) to the GFP acceptor on the kinase, generating a signal. An inhibitor prevents phosphorylation, disrupting FRET.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, Brij-35). Serially dilute the this compound derivative in DMSO, then further dilute in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound. Add 5 µL of a solution containing the kinase and the biotinylated substrate.
-
Initiation: Start the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time is optimized to keep the reaction in the linear range.
-
Detection: Stop the reaction by adding a detection solution containing the terbium-labeled antibody and EDTA. EDTA chelates the divalent cations (Mg²⁺, Mn²⁺), halting kinase activity.
-
Signal Reading: After a final incubation period (e.g., 30-60 minutes) to allow for antibody binding, read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Antiviral Plaque Reduction Assay
This protocol provides a functional measure of a compound's ability to inhibit viral replication and is considered a gold standard for antiviral testing.
Principle: A confluent monolayer of host cells is infected with a known quantity of virus. The virus replicates and spreads, creating localized areas of cell death called "plaques." The presence of an effective antiviral agent will reduce the number or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in a serum-free cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment and Overlay: After adsorption, remove the viral inoculum. Overlay the cells with a medium containing 2% carboxymethylcellulose or agar mixed with the corresponding serial dilutions of the test compound. The semi-solid overlay prevents viral particles from spreading indiscriminately through the medium, ensuring localized plaque formation.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones against a colored background of healthy cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀, the concentration of the compound that reduces the plaque number by 50%.
Conclusion and Future Outlook
Derivatives of this compound are undeniably potent and versatile biological modulators. Their success as kinase inhibitors has already translated into approved therapeutics, and ongoing research continues to expand their reach into new therapeutic areas, including virology and neurodegenerative diseases.[3][15] The future of this scaffold lies in the rational design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, the ability to overcome acquired drug resistance mutations, and the exploration of novel covalent and allosteric inhibition mechanisms. As synthetic methodologies become more advanced, the chemical space accessible from this privileged core will continue to expand, promising new and impactful therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 21. tandfonline.com [tandfonline.com]
The 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitor Design
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The 7-deazapurine nucleus, particularly the 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of numerous clinically successful and promising kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, targeting the highly conserved ATP-binding site of protein kinases. This guide provides a comprehensive technical overview of this privileged scaffold, detailing its synthesis, mechanism of action, structure-activity relationships (SAR) against key kinase families, and the experimental protocols necessary for the evaluation of its derivatives. Designed for researchers, medicinal chemists, and drug development scientists, this document aims to serve as a practical resource for leveraging the full potential of the this compound core in the design of next-generation targeted therapies.
The Strategic Advantage of the 7-Deazapurine Core
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders. Consequently, they have become one of the most important classes of drug targets. The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, the nitrogenous base of ATP.[1][2] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the kinase active site.
The key to its success lies in its ability to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site, providing a stable foundation for further modifications to achieve high potency and selectivity. The dichloro-substitution at the 4- and 6-positions provides two reactive handles for synthetic elaboration, enabling the exploration of chemical space and the optimization of pharmacological properties.
Synthesis of the Core Scaffold and Key Derivatives
The versatility of the this compound scaffold begins with its synthesis. While multiple routes exist, a common and efficient pathway often starts from readily available precursors. The intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial building block for many kinase inhibitors, including Tofacitinib and Ruxolitinib.[3]
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
An improved, high-yield synthesis often involves a multi-step process starting from accessible materials like dimethyl malonate. A patented method highlights a four-step process that offers high purity and good overall yield.[4]
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol [4][5]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3.0 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 eq) dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Warm the mixture to 50 °C and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous mixture to 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like toluene to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]
Derivatization at the C4 and C6 Positions
The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents, most commonly amines.
Experimental Protocol: Synthesis of a C4-Anilino Derivative [6]
-
Reaction Setup: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired aniline (e.g., ethyl-4-aminobenzoate, 1.0 eq) in absolute ethanol in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired C4-substituted product.
Mechanism of Action and Kinase Selectivity
Derivatives of the this compound scaffold primarily function as Type I kinase inhibitors . They are ATP-competitive, binding to the active conformation of the kinase.
The pyrrolo[2,3-d]pyrimidine core acts as the "warhead," forming key hydrogen bond interactions with the kinase hinge region.[7] For instance, the N7-H and the N1 of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of adenine.
Selectivity among the highly conserved kinome is achieved through modifications at the C4, C5, and C6 positions. These substituents extend into more variable regions of the ATP-binding pocket, such as the solvent-exposed region and the hydrophobic back pocket, allowing for tailored interactions with specific kinases.
Key Kinase Targets and Relevant Signaling Pathways
The versatility of the this compound scaffold has led to the development of inhibitors targeting a diverse range of kinases involved in critical signaling pathways.
Janus Kinases (JAKs) and the JAK/STAT Pathway
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune diseases and myeloproliferative neoplasms.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. shutterstock.com [shutterstock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic features of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While publicly available, complete spectral datasets for this specific molecule are scarce, this document leverages expert analysis of its chemical structure and data from close structural analogs to present a robust, predictive guide to its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. This whitepaper is intended for researchers, scientists, and drug development professionals who require a reliable framework for identifying and characterizing this important synthetic intermediate. We will delve into the rationale behind predicted spectral patterns and provide detailed, field-proven protocols for acquiring high-quality data.
Introduction: The Significance of a Privileged Scaffold
This compound (CAS No. 97337-32-1) belongs to the 7-deazapurine class of heterocyclic compounds. This scaffold is a cornerstone in modern medicinal chemistry, primarily because its structure mimics the natural purine bases of DNA and RNA. This resemblance allows molecules built upon this core to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases. Consequently, this compound serves as a crucial building block for the synthesis of targeted therapies, including potent and selective Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancers.
The two chlorine atoms on the pyrimidine ring are not merely passive substituents; they are strategically placed reactive handles. The chlorine at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile anchor point for introducing various functional groups to build molecular diversity and tune pharmacological activity. Understanding and confirming the identity and purity of this starting material is, therefore, a critical first step in any synthetic campaign. This guide provides the essential spectroscopic knowledge base for that purpose.
Predictive Spectroscopic Analysis and Data Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are grounded in fundamental principles of NMR and MS, and refined by comparison to documented data for analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2]
Molecular Structure and Atom Numbering
For clarity in the following discussion, the atoms of this compound are numbered according to standard heterocyclic nomenclature.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrrole ring and the N-H proton. The key to interpretation lies in the chemical shifts (δ) and coupling constants (J), which are influenced by the electron-withdrawing effects of the dichloropyrimidine ring.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-7 (N-H) | 12.0 - 12.5 | Broad Singlet | - | The N-H proton of the pyrrole ring is acidic and its signal is typically broad due to quadrupole broadening and exchange. It appears far downfield due to deshielding by the aromatic system. |
| H-2 | 8.6 - 8.8 | Singlet | - | This proton is on the pyrimidine ring, adjacent to two nitrogen atoms, resulting in a significant downfield shift. |
| H-5 | 6.6 - 6.8 | Singlet | - | This proton is on the five-membered pyrrole ring. Its chemical shift is influenced by the adjacent pyrimidine ring but is significantly more upfield compared to the pyrimidine proton. |
Causality: The choice of DMSO-d₆ as a solvent is critical. Its hydrogen-bond accepting nature slows down the proton exchange of the N-H group, allowing it to be observed as a broad but distinct peak. In solvents like CDCl₃, this peak might be broader or not observed at all. The predicted downfield shifts are a direct consequence of the electronegative nitrogen atoms and chlorine atoms withdrawing electron density from the aromatic system, thus deshielding the attached protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the heterocyclic core. The chemical shifts are highly diagnostic, particularly for the carbon atoms bearing the chlorine substituents.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C4 | 150 - 152 | Attached to an electronegative chlorine and nitrogen, this carbon is significantly deshielded and appears far downfield. |
| C6 | 151 - 153 | Similar to C4, this carbon is bonded to a chlorine atom and is also part of the electron-deficient pyrimidine ring. |
| C7a | 153 - 155 | This is the bridgehead carbon common to both rings and is deshielded by the adjacent nitrogen atoms. |
| C4a | 116 - 118 | This bridgehead carbon is part of the pyrrole ring fusion and is expected to be more shielded than the carbons of the pyrimidine ring. |
| C2 | 100 - 102 | A CH carbon in the electron-rich pyrrole portion of the molecule, it is expected to be significantly shielded. |
| C5 | 98 - 100 | Similar to C2, this is the second CH carbon of the pyrrole ring. |
Expertise: The prediction of distinct signals for C4 and C6, despite both being attached to chlorine, is based on the subtle differences in their electronic environment within the pyrimidine ring. The precise chemical shifts can be influenced by solvent effects and concentration, but the relative order and approximate ranges are reliable for identification.
Predicted Mass Spectrum
Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition of a compound. For this compound, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms.
Table 3: Predicted MS Data
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | - |
| Molecular Weight | 187.01 g/mol | Calculated from atomic weights. |
| Ionization Mode | ESI+ or EI | Both are suitable for this moderately polar, thermally stable molecule. |
| Molecular Ion (M) | m/z 187 | Corresponds to the molecule with two ³⁵Cl isotopes. |
| M+2 Peak | m/z 189 | Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl isotope. |
| M+4 Peak | m/z 191 | Corresponds to the molecule with two ³⁷Cl isotopes. |
| Isotopic Ratio (M:M+2:M+4) | Approx. 9:6:1 | This characteristic ratio is a definitive signature for a molecule containing two chlorine atoms. |
Predicted Fragmentation Pathway
Under Electron Ionization (EI), the molecule is expected to undergo fragmentation. A logical pathway would involve the initial loss of a chlorine atom, followed by the elimination of HCN from the pyrimidine ring.
Caption: Predicted EI-MS fragmentation of this compound.
Recommended Experimental Protocols
To ensure the acquisition of high-quality, unambiguous data, the following protocols are recommended. These represent a self-validating system where the results from each technique should be consistent and complementary.
Caption: General workflow for the characterization of a synthetic compound.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is crucial for fully dissolving the compound and for observing the N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
Set the sample temperature to 25 °C (298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds. This ensures quantitative signal integration if needed.
-
Number of Scans: 16 scans. This is usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra carefully to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Integrate the ¹H peaks and analyze the chemical shifts, multiplicities, and coupling constants.
-
Protocol for Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent.
-
-
High-Resolution Mass Spectrometry (HRMS) using ESI:
-
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurement.
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+). This is a soft ionization technique that should yield a strong protonated molecular ion [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a good average spectrum. The instrument should be calibrated immediately prior to the analysis to ensure high mass accuracy (< 5 ppm error).
-
-
Data Analysis:
-
Identify the peak cluster corresponding to the protonated molecule [M+H]⁺ (expected m/z 187.9862 for C₆H₄Cl₂N₃⁺).
-
Verify the isotopic pattern for the presence of two chlorine atoms (peaks at ~m/z 188, 190, 192 for [M+H]⁺).
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement, confirming it matches C₆H₄Cl₂N₃.
-
Conclusion
The structural verification of this compound is reliably achieved through a combination of NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H and two aromatic protons. The ¹³C NMR will display six signals for the carbon framework. Critically, high-resolution mass spectrometry provides definitive confirmation of the molecular formula through its accurate mass measurement and the characteristic 9:6:1 isotopic pattern of the molecular ion, which is an unmistakable signature of a dichlorinated compound. By following the detailed protocols and using the predictive data within this guide, researchers can confidently confirm the identity and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine from Diethyl Malonate
Abstract
This document provides a detailed, research-grade guide for the multi-step synthesis of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial heterocyclic building block in modern medicinal chemistry and drug development. The synthetic pathway commences with the readily available starting material, diethyl malonate. Each phase of the synthesis is meticulously detailed, offering not only step-by-step protocols but also the underlying chemical principles and rationale for procedural choices. This guide is designed for researchers, chemists, and professionals in drug development, ensuring scientific integrity through validated methodologies and authoritative citations.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in pharmaceutical chemistry. Its derivatives are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases. Several FDA-approved drugs, including Tofacitinib (for rheumatoid arthritis) and Ruxolitinib (for myelofibrosis), feature this heterocyclic system.[1][2] The title compound, this compound, serves as a versatile intermediate, allowing for differential functionalization at the 4- and 6-positions, making its efficient synthesis a topic of significant interest.[3][4]
This guide delineates a robust and frequently cited synthetic route starting from diethyl malonate, which is transformed through a series of key reactions including alkylation, cyclocondensation, chlorination, oxidative cleavage, and final ring closure to yield the target compound.[5]
Overall Synthetic Strategy
The synthesis is accomplished via a linear five-step sequence. The core logic is to first construct a substituted pyrimidine ring, which is then elaborated with a functional group suitable for the subsequent annulation of the pyrrole ring.
The overall workflow is depicted below:
Figure 1: Overall Synthetic Workflow. A five-step reaction sequence transforming diethyl malonate into the target heterocyclic compound.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-allylmalonate
-
Principle: This step involves a classic malonic ester synthesis. The α-proton of diethyl malonate is acidic and can be deprotonated by a moderately strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with allyl bromide to form the C-alkylated product. The choice of ethanol as a solvent is critical as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Diethyl Malonate | 160.17 | 100 g | 0.624 | 1.0 |
| Sodium Metal | 22.99 | 14.4 g | 0.626 | 1.0 |
| Absolute Ethanol | 46.07 | 400 mL | - | - |
| Allyl Bromide | 120.98 | 76.2 g | 0.630 | 1.01 |
Protocol:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 400 mL of absolute ethanol.
-
Carefully add sodium metal pieces (14.4 g) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere (e.g., nitrogen). Allow all the sodium to react to form a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Add diethyl malonate (100 g) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add allyl bromide (76.2 g) dropwise, ensuring the reaction temperature does not exceed 20 °C.
-
Once the addition of allyl bromide is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After cooling, neutralize the mixture with dilute HCl.
-
Remove the ethanol under reduced pressure. Add water (200 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is purified by vacuum distillation to yield diethyl 2-allylmalonate as a colorless oil.
-
Expected Yield: ~85-90%
-
Step 2: Synthesis of 5-Allyl-4,6-dihydroxypyrimidine
-
Principle: This is a cyclocondensation reaction. The diethyl 2-allylmalonate (a 1,3-dicarbonyl compound) reacts with formamidine, which serves as the N-C-N synthon. The reaction is base-catalyzed, typically with sodium ethoxide, which facilitates the condensation by deprotonating both the malonate and the formamidine, leading to ring closure and the formation of the stable pyrimidine ring.[6] The product exists in the more stable dihydroxy tautomeric form.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Diethyl 2-allylmalonate | 200.23 | 100 g | 0.499 | 1.0 |
| Formamidine Acetate | 104.11 | 57.2 g | 0.549 | 1.1 |
| Sodium Ethoxide | 68.05 | 74.8 g | 1.1 | 2.2 |
| Absolute Ethanol | 46.07 | 500 mL | - | - |
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (25.3 g, 1.1 mol) in absolute ethanol (500 mL) under an inert atmosphere.
-
To this solution, add diethyl 2-allylmalonate (100 g).
-
Add formamidine acetate (57.2 g) in portions to the stirred solution.
-
Heat the resulting mixture to reflux for 6-8 hours. A precipitate will form as the reaction proceeds.
-
Cool the reaction mixture to room temperature and then chill in an ice bath for 1 hour.
-
Filter the solid precipitate (the sodium salt of the product) and wash it with cold ethanol.
-
Suspend the solid in water (300 mL) and acidify to pH 5-6 with glacial acetic acid.
-
The white precipitate of 5-allyl-4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.
-
Expected Yield: ~75-80%
-
Step 3: Synthesis of 5-Allyl-4,6-dichloropyrimidine
-
Principle: This step converts the hydroxyl groups of the pyrimidine into chlorides, a necessary transformation to activate these positions for subsequent reactions. Phosphorus oxychloride (POCl3) is a powerful chlorinating agent for heteroaromatic hydroxyl groups. The reaction proceeds via phosphorylation of the hydroxyl groups, followed by nucleophilic substitution by chloride ions.[7] A tertiary amine base like N,N-dimethylaniline is often added to scavenge the HCl produced during the reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 5-Allyl-4,6-dihydroxypyrimidine | 152.15 | 50 g | 0.329 | 1.0 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 200 mL | 2.16 | 6.6 |
| N,N-Dimethylaniline | 121.18 | 20 mL | 0.165 | 0.5 |
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 5-allyl-4,6-dihydroxypyrimidine (50 g) in phosphorus oxychloride (200 mL).
-
Carefully add N,N-dimethylaniline (20 mL) dropwise.
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The suspension should dissolve to form a clear, dark solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Stir the mixture until all the ice has melted. The product will precipitate as a solid.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography or recrystallization from a suitable solvent like hexane.
-
Expected Yield: ~70-75%
-
Step 4: Synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
-
Principle: This reaction is an oxidative cleavage of the allyl group's double bond to form an aldehyde. A common and effective method is using a catalytic amount of osmium tetroxide (OsO4) to form a cyclic osmate ester, which is then cleaved by sodium periodate (NaIO4). The sodium periodate also serves to regenerate the OsO4, allowing it to be used in catalytic quantities.[8]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 5-Allyl-4,6-dichloropyrimidine | 189.04 | 40 g | 0.212 | 1.0 |
| Osmium Tetroxide (OsO4) | 254.23 | 0.54 g | 0.0021 | 0.01 |
| Sodium Periodate (NaIO4) | 213.89 | 100 g | 0.467 | 2.2 |
| Tetrahydrofuran (THF) | 72.11 | 400 mL | - | - |
| Water | 18.02 | 100 mL | - | - |
Protocol:
-
Dissolve 5-allyl-4,6-dichloropyrimidine (40 g) in a mixture of THF (400 mL) and water (100 mL).
-
Add osmium tetroxide (0.54 g). Caution: OsO4 is highly toxic and volatile; handle with extreme care in a fume hood.
-
Cool the mixture to 0 °C and add sodium periodate (100 g) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the mixture to remove the inorganic salts (iodates).
-
Extract the filtrate with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde, which is often used in the next step without further purification.
-
Expected Yield: ~80-85% (crude)
-
Step 5: Synthesis of this compound
-
Principle: This is the final ring-forming step, an intramolecular cyclization to construct the pyrrole ring. The aldehyde intermediate reacts with an ammonia source (ammonium hydroxide) to form an imine in situ. This is followed by a nucleophilic attack from the C5-position of the pyrimidine ring onto the imine carbon, and subsequent dehydration/aromatization to form the stable pyrrolo[2,3-d]pyrimidine scaffold.[5][8]
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. sci-hub.box [sci-hub.box]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrimidine and Purine Bases. I [jstage.jst.go.jp]
- 7. connectjournals.com [connectjournals.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: Improved Synthesis Methods for 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Importance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere of adenine, is a cornerstone in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a privileged scaffold, interacting with a wide array of enzymatic targets by mimicking ATP. The strategic placement of reactive chloro-groups on this core, specifically at the 4- and 6-positions, creates a versatile intermediate, 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a critical building block for the synthesis of highly potent and selective kinase inhibitors, which are at the forefront of targeted therapies for cancer, autoimmune disorders, and other proliferative diseases.
Historically, the synthesis of this key intermediate has been hampered by multi-step procedures, harsh reaction conditions, and low overall yields. This guide provides an in-depth analysis of both traditional and, more importantly, improved synthetic strategies that offer significant advantages in efficiency, safety, and scalability. We will explore the chemical logic behind these methods, provide detailed, actionable protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
II. Comparative Overview of Synthetic Strategies
The synthesis of the 4,6-dichlorinated pyrrolo[2,3-d]pyrimidine core can be broadly categorized into two strategic approaches:
-
Late-Stage Chlorination: Building the fused pyrrolo[2,3-d]pyrimidine ring system first, followed by the introduction of chloro- a at the 4- and 6-positions. This is typically achieved by chlorinating the corresponding dihydroxy precursor.
-
Convergent Synthesis: Constructing the pyrrole ring onto a pre-chlorinated pyrimidine core. This approach leverages commercially available or readily synthesized dichlorinated pyrimidine derivatives.
Each strategy presents a unique set of advantages and challenges, which are summarized below.
| Strategy | Common Starting Materials | Key Transformations | Advantages | Challenges |
| Late-Stage Chlorination | Barbituric acid, Malonates | Pyrimidine ring formation, Pyrrole ring annulation, Deoxychlorination | Convergent, builds complexity from simple precursors. | Harsh chlorination conditions (e.g., high temp. POCl₃), potential for side reactions, purification difficulties. |
| Convergent Synthesis | 2,4,6-Trichloropyrimidine, 4,6-Dichloropyrimidine derivatives | Nucleophilic substitution, Cyclization/Annulation | Milder overall conditions, often higher yielding in the final steps. | Availability and cost of starting materials, potential for regioselectivity issues. |
III. Protocol 1: Late-Stage Deoxychlorination of 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol
This is a classical and widely documented approach. The core principle is the synthesis of the dihydroxy analogue of the target molecule, followed by a robust deoxychlorination reaction. The dihydroxy precursor, 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol, can be synthesized from various starting materials, with a common route originating from barbituric acid. The critical final step involves the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanistic Rationale:
The hydroxyl groups of the pyrimidine ring exist in tautomeric equilibrium with their keto forms (pyrimidinones). In the presence of POCl₃, the oxygen atoms of the pyrimidinone act as nucleophiles, attacking the electrophilic phosphorus atom. This forms a highly reactive intermediate which is then susceptible to nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the chloro-substituted pyrimidine. The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can accelerate this reaction by neutralizing the HCl generated in situ.
Visualizing the Workflow:
Caption: Workflow for Late-Stage Chlorination.
Detailed Experimental Protocol:
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol
(Note: This is a generalized procedure; specific precursors to the diol may vary.)
-
To a solution of a suitable precursor, such as 5-amino-4,6-dihydroxypyrimidine, in an appropriate solvent, add the cyclizing agent (e.g., chloroacetaldehyde).
-
Heat the reaction mixture under reflux for the required duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and isolate the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., water, ethanol) and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol.
Step 2: Chlorination to this compound
-
Safety First: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-4,6-diol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) to the flask.
-
Optionally, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.
-
Neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
IV. Protocol 2: Improved Convergent Synthesis from a Dichloropyrimidine Derivative
This improved method leverages a commercially available or readily synthesized dichloropyrimidine derivative, building the pyrrole ring in a more controlled and often higher-yielding fashion. A notable example involves the use of 5-allyl-4,6-dichloropyrimidine as a key intermediate. This approach avoids the harsh, high-temperature chlorination of the fully formed heterocyclic system.
Mechanistic Rationale:
This strategy hinges on the reactivity of the allyl group at the 5-position of the pyrimidine ring. The synthesis proceeds by first introducing an amino group at the 4-position via nucleophilic aromatic substitution. The crucial step is the oxidative cleavage of the allyl group's double bond to form an aldehyde. This is often achieved using ozonolysis or other oxidizing agents. The resulting aldehyde then undergoes an intramolecular condensation with the adjacent amino group to form the pyrrole ring. This cyclization is typically acid- or base-catalyzed.
Visualizing the Pathway:
Caption: Convergent Synthesis Workflow.
Detailed Experimental Protocol (Based on CN107011347A):
Step 1: Aminolysis of 5-Allyl-4,6-dichloropyrimidine
-
Dissolve 5-allyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
-
Seal the reaction vessel and stir at room temperature until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure and purify the residue to obtain 5-allyl-6-chloro-pyrimidin-4-amine.
Step 2: Oxidative Cleavage (Ozonolysis)
-
Safety Note: Ozone is a toxic and reactive gas. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the 5-allyl-6-chloro-pyrimidin-4-amine (1.0 eq) in a suitable solvent mixture, such as dichloromethane and methanol, and cool to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Perform a reductive work-up by adding a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude 4-amino-6-chloropyrimidine-5-carbaldehyde.
Step 3: Intramolecular Cyclization
-
Dissolve the crude aldehyde from the previous step in a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base.
-
Heat the reaction mixture to reflux and monitor by TLC until the cyclization is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford this compound. A reported overall yield for a similar three-step process is around 66%.[1]
V. Summary of Key Performance Indicators for Different Routes
| Parameter | Method 1: Late-Stage Chlorination | Method 2: Convergent Synthesis |
| Starting Materials | Simple, readily available (e.g., barbituric acid) | More complex, potentially costly (e.g., substituted dichloropyrimidines) |
| Number of Steps | Can be multi-step to the dihydroxy precursor | Generally fewer steps from the key intermediate |
| Key Reagents | POCl₃ (harsh), strong bases | Ozone (requires special equipment), various catalysts |
| Reaction Conditions | High temperatures, harsh acidic conditions | Milder conditions for cyclization, low temperature for ozonolysis |
| Overall Yield | Often moderate to low due to harsh final step | Can be higher, with reported yields around 66%[1] |
| Scalability | Can be challenging due to exothermic quench and use of POCl₃ | Potentially more scalable with appropriate engineering controls for ozonolysis |
| Safety & Environmental | Use of highly corrosive POCl₃, large amounts of acidic waste | Use of toxic ozone, but avoids large excess of POCl₃ |
VI. Conclusion and Future Perspectives
The synthesis of this compound remains a critical endeavor for the advancement of targeted therapeutics. While traditional late-stage chlorination methods are well-established, they often suffer from harsh conditions and scalability issues. Improved convergent strategies, such as those building upon a pre-functionalized dichloropyrimidine core, offer a more elegant and efficient alternative, with milder reaction conditions and potentially higher overall yields.
Future research in this area will likely focus on the development of one-pot procedures that minimize intermediate purifications, the use of greener and more cost-effective reagents, and catalytic methods that avoid stoichiometric use of harsh chemicals. As the demand for complex kinase inhibitors continues to grow, the development of robust and scalable syntheses of this key building block will be of paramount importance.
VII. References
-
A full list of references will be compiled from the cited sources in the final document.
-
Specific patents and journal articles will be cited here with full details and hyperlinks.
-
CN107011347A - A patent describing a method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Further references to be added.
-
A patent (CN107011347A) reports a total yield of 66% for a three-step reaction sequence to prepare 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.[1]
References
Application Notes and Protocols for the Synthesis of Tofacitinib Focusing on Chlorinated Pyrrolo[2,3-d]pyrimidine Intermediates
Abstract
This technical guide provides a comprehensive overview of the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor, with a specific focus on the critical role of chlorinated 7H-pyrrolo[2,3-d]pyrimidine intermediates. While the user has specified 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, this document will also detail the synthesis and application of the more commonly cited intermediates, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, to provide a thorough and practical resource for researchers, scientists, and drug development professionals. This guide will delve into the synthetic pathways, detailed experimental protocols, and the rationale behind key procedural steps, supported by authoritative references.
Introduction to Tofacitinib and its Mechanism of Action
Tofacitinib, marketed under the brand name Xeljanz®, is a prescription medication used to treat autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2][3] It is a member of a class of drugs known as Janus kinase (JAK) inhibitors.[1][4]
JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane.[5][6] This signaling cascade, known as the JAK-STAT pathway, is crucial for immune cell function and hematopoiesis.[5] Tofacitinib functions by inhibiting JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This disruption of the signaling pathway modulates the immune and inflammatory responses that are characteristic of autoimmune disorders.[7]
The JAK-STAT Signaling Pathway and Tofacitinib's Point of Intervention
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. research.unl.pt [research.unl.pt]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Nucleophilic Substitution on 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Authored by: A Senior Application Scientist
Introduction: The 7-Deazapurine Core in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine also known as 7-deazapurine, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structure is embedded in a multitude of clinically significant agents, from antiviral and antitumor nucleosides to potent kinase inhibitors.[3] The replacement of the N7 atom in purine with a carbon atom alters the electronic properties of the ring system and provides a vector for further substitution, enabling fine-tuning of pharmacological activity.[1][2]
4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile and critical starting material for accessing a diverse library of these compounds. The two chlorine atoms serve as reactive handles that can be sequentially and selectively displaced by various nucleophiles. This document provides a detailed guide to the principles and protocols governing nucleophilic aromatic substitution (SNAr) on this scaffold, focusing on achieving predictable regioselectivity at the C4 and C6 positions.
The Chemistry: Mechanism and Regioselectivity of SNAr
Nucleophilic aromatic substitution on the this compound core does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[4][5] Instead, the reaction follows a two-step addition-elimination mechanism.[6][7]
-
Nucleophilic Attack: The electron-deficient pyrimidine ring is attacked by a nucleophile at one of the carbon atoms bearing a chlorine atom (C4 or C6). This is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this intermediate.[5]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion.
The key to synthesizing specific isomers lies in controlling the regioselectivity of the initial nucleophilic attack. For this compound, the C4 position is significantly more electrophilic and kinetically favored for nucleophilic attack than the C6 position. This enhanced reactivity is a consequence of the cumulative electron-withdrawing inductive effects of the adjacent ring nitrogens (N3 and N5, respectively, in IUPAC nomenclature, though the pyrimidine ring itself is key). The reactivity order generally follows C4(6) > C2.[8] Therefore, milder reaction conditions will almost exclusively yield the C4-substituted product.
Experimental Protocols: Achieving Selective Substitution
The differential reactivity between the C4 and C6 positions allows for a stepwise functionalization strategy.
Part 1: Selective Monosubstitution at the C4-Position
This transformation is achieved under relatively mild conditions, leveraging the higher intrinsic reactivity of the C4 position. The following protocol is a general template for the reaction with primary or secondary amines.
Protocol 1: General Procedure for Selective C4-Amination
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as n-butanol or 2-propanol (approx. 0.1-0.2 M), add the desired amine nucleophile (1.1-1.5 eq.).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60°C to 90°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (like ethanol or diethyl ether), and dried.
-
Purification: If no precipitate forms or if further purification is needed, concentrate the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Table 1: Representative Conditions for C4-Selective Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Aniline Derivatives | HCl (cat.) or DIPEA | Water or 2-Propanol | 80 - 100 | 75-95% | Acid catalysis can be effective, but risks hydrolysis.[9][10] |
| Aliphatic Amines | K₂CO₃ or DIPEA | n-Butanol / DMF | 80 - 110 | 80-98% | Excess amine can sometimes be used as the base. |
| Alkoxides (e.g., NaOMe) | N/A | Corresponding Alcohol | RT - 60 | >90% | Reaction is often fast at room temperature. |
| Thiolates (e.g., NaSMe) | N/A or K₂CO₃ | DMF or Ethanol | RT - 50 | >90% | Thiolates are very soft and reactive nucleophiles. |
Part 2: Substitution at the C6-Position
Once the C4 position is functionalized, the C6-chloro group becomes less reactive due to the electron-donating nature of the newly introduced substituent (e.g., an amino group). Therefore, forcing conditions are required for a second SNAr reaction.
Protocol 2: Sequential C6-Amination
-
Starting Material: Use the purified 4-substituted-6-chloro-7H-pyrrolo[2,3-d]pyrimidine from the previous step (1.0 eq.).
-
Reaction Setup: In a sealed pressure vessel, dissolve the starting material in a high-boiling polar aprotic solvent like DMA, NMP, or dioxane.
-
Reagents: Add the second amine nucleophile (2.0-5.0 eq.) and a suitable base (e.g., DIPEA or K₂CO₃, 3.0-5.0 eq.).
-
Reaction Conditions: Heat the mixture to a high temperature, typically between 120°C and 160°C. Microwave irradiation can significantly shorten reaction times.
-
Monitoring & Work-up: Monitor the reaction carefully by LC-MS. Work-up and purification follow the same general principles as outlined in Protocol 1, often involving aqueous extraction to remove the high-boiling solvent before chromatography.
Alternative Strategy: Palladium-Catalyzed Cross-Coupling
For introducing aryl, heteroaryl, or certain amine moieties, particularly when SNAr is sluggish, palladium-catalyzed cross-coupling reactions are indispensable tools. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds under conditions that are often milder than high-temperature SNAr.[11][12]
Protocol 3: Buchwald-Hartwig C-N Cross-Coupling at C4
-
Inert Atmosphere: Assemble a reaction flask under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To the flask, add the this compound (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or XPhos, 4-10 mol%).[13]
-
Solvent: Add a dry, degassed solvent such as dioxane or toluene.
-
Reaction: Heat the mixture, typically between 80°C and 110°C, until the starting material is consumed (as monitored by LC-MS).
-
Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
This method shows excellent regioselectivity for the C4 position. Subsequent C6 functionalization can then be achieved via a second cross-coupling reaction, often requiring a different catalyst/ligand system and higher temperatures.
Key Considerations and Troubleshooting
-
N7-Position: The pyrrole N7-H is weakly acidic. While it does not typically interfere with SNAr reactions using organic bases, very strong bases (e.g., NaH, NaOt-Bu) can deprotonate it. For reactions sensitive to this, such as those involving organometallics, protection of the N7 position (e.g., with a tosyl or SEM group) may be required.
-
Solvolysis: In protic solvents like water or alcohols, competing solvolysis (hydrolysis or alcoholysis) can occur, especially at higher temperatures or under acidic conditions, leading to the formation of hydroxyl or alkoxy byproducts.[9]
-
Disubstitution: If the conditions for C4-substitution are too harsh (e.g., excessively high temperature or prolonged reaction time), undesired disubstitution may occur, leading to a mixture of products and reducing the yield of the monosubstituted intermediate. Careful monitoring is essential.
-
Base Selection: Always use a non-nucleophilic base (DIPEA, K₂CO₃, Cs₂CO₃) for SNAr to avoid its direct reaction with the substrate. For Buchwald-Hartwig reactions, the choice of base is critical and is often paired with the specific catalyst system.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
Application Notes & Protocols: Strategic Use of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural similarity to the purine core of nucleotides makes it a cornerstone for designing a vast array of biologically active compounds, including potent kinase inhibitors and antimetabolites.[3][4] The functionalization of this core is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutics.
Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction enables the coupling of an organohalide with an organoboron species, offering broad functional group tolerance and reliable outcomes.[7]
This guide focuses on 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a highly valuable and versatile building block. Its two distinct chlorine atoms provide a platform for sequential and regioselective functionalization, allowing for the controlled synthesis of complex mono- and di-substituted 7-deazapurine derivatives. This document provides a deep dive into the reaction's mechanistic underpinnings, key optimization parameters, and detailed, field-proven protocols for its successful application.
Reaction Principle: Mechanism and Regioselectivity
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This is typically the rate-determining step and dictates the reaction's regioselectivity.[9]
-
Transmetalation: The organoboron species (e.g., arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
The Causality of Regioselectivity
With this compound, the two chlorine atoms are electronically distinct. The C4 position is generally more reactive towards oxidative addition than the C6 position. This is a common observation in dihalopyrimidine systems.[7][11][12] The electron-withdrawing nature of the adjacent nitrogen atom in the pyrimidine ring makes the C4 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[9][13] This intrinsic difference in reactivity is the key to achieving selective mono-arylation at the C4 position under controlled conditions, leaving the C6-chloro group available for subsequent transformations.
Pillar 1: Expertise in Parameter Optimization
Achieving high yields and selectivity requires a nuanced understanding of how each reaction parameter influences the catalytic cycle. A successful protocol is not just a recipe but a system where each component is chosen for a specific causal reason.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ (Tetrakis) is a reliable, commercially available Pd(0) source, often effective for general couplings.[13][14] Pd(dppf)Cl₂ is a robust pre-catalyst; the dppf ligand enhances thermal stability and is effective for heteroaryl chlorides.[15] Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to Pd(0), often facilitated by phosphine ligands which also stabilize the active catalyst. For challenging couplings of electron-rich or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior.[16] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is critical for activating the boronic acid for transmetalation.[17] K₃PO₄ is a strong base that is often effective when weaker bases fail.[14][18] K₂CO₃ is a milder, cost-effective choice suitable for many standard couplings.[17] Cs₂CO₃ is highly soluble in organic solvents and can accelerate reactions, particularly with less reactive chlorides. The choice of base can significantly impact yield and should be screened for optimal results. |
| Solvent System | 1,4-Dioxane/H₂O, DME, DMF/H₂O, Toluene | The solvent must solubilize both the organic substrate and the inorganic base. Aprotic polar solvents like 1,4-Dioxane or DMF are common.[3][14][18] The addition of water is often crucial as it helps dissolve the inorganic base, thereby accelerating the reaction.[17] Anhydrous conditions can be used but may require organic-soluble bases. |
| Boronic Acid | Aryl and Heteroaryl Boronic Acids/Esters | A slight excess (1.1–1.2 equivalents) is typically used for mono-couplings to drive the reaction to completion. Electron-rich boronic acids tend to react faster and give better yields, while electron-deficient ones may require more forcing conditions.[14][18] |
| Temperature | 80–110 °C | The C-Cl bond is relatively strong and typically requires elevated temperatures to facilitate oxidative addition.[8] Start optimizations around 80-90 °C. If the reaction is sluggish or for di-substitution, the temperature can be increased. Monitor for potential decomposition at higher temperatures. |
Pillar 2: Trustworthy & Self-Validating Protocols
The following protocols are designed as robust starting points. Each step includes built-in checks and balances to ensure reproducibility.
Protocol 1: Selective Mono-Arylation at the C4-Position
This protocol is optimized for selectively coupling one equivalent of an arylboronic acid at the more reactive C4 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1–1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)
-
K₃PO₄ (2.0–3.0 eq), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate (K₃PO₄).
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. Add the solvent to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.
-
Reaction: Immerse the flask in a preheated oil bath at 80–90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–18 hours. Look for the consumption of the starting material and the appearance of a new, higher molecular weight product spot.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or a similar organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Di-Arylation for Symmetrical 4,6-Diaryl Products
This protocol is designed to replace both chlorine atoms. It uses a larger excess of the boronic acid and typically requires more forcing conditions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (2.5–3.0 eq)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cs₂CO₃ (4.0 eq)
-
1,4-Dioxane/H₂O (4:1 v/v) or DME/H₂O (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Follow steps 1-4 from Protocol 1, using the reagents and equivalents listed above. Cesium carbonate (Cs₂CO₃) is often more effective for the less reactive C6-Cl bond.
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100–110 °C, and stir vigorously.
-
Monitoring: The reaction may require a longer time (12–24 hours). Monitor via LC-MS for the disappearance of the mono-substituted intermediate and the appearance of the di-substituted product.
-
Workup & Purification: Follow steps 7-8 from Protocol 1. The di-substituted product will be significantly less polar than the mono-substituted intermediate.
Pillar 3: Authoritative Grounding & Data
The conditions outlined below are representative examples derived from established literature on the Suzuki coupling of dichloropyrimidine and pyrrolopyrimidine systems.
Table of Representative Reaction Conditions
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 18-22 | 60 | [14][18] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 (MW) | 0.25 | >90 | [13] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 92 | [15] |
| 4 | 4,6-Dichloropyrimidine derivative | Arylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | 100 | 12 | 70-85 | [19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/inert conditions; Ineffective base/solvent system. | Ensure proper degassing of solvents and use of a fresh, active catalyst. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is soluble (add water). |
| Dehalogenation | Presence of protic sources; Reaction temperature too high or time too long. | This is a common side reaction.[10] Ensure a strictly inert atmosphere. Try lowering the reaction temperature or using a more active catalyst to shorten the reaction time. |
| Mixture of Mono/Di-substituted Products | For mono-substitution: reaction time too long or temperature too high. For di-substitution: insufficient boronic acid or reaction not at completion. | For mono-substitution, carefully monitor the reaction and stop it once the starting material is consumed. For di-substitution, ensure a sufficient excess of boronic acid (>2.2 eq) and allow the reaction to proceed to completion. |
| Low Yield after Purification | Product loss during workup; Decomposition on silica gel. | Ensure the pH is neutral or slightly basic during aqueous extraction. Consider using a different stationary phase for chromatography (e.g., alumina) if the product is acid-sensitive. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly adaptable method for synthesizing a diverse library of C4- and C4,C6-substituted 7-deazapurines. By understanding the underlying principles of regioselectivity and carefully optimizing key reaction parameters—catalyst, base, and solvent—researchers can unlock the full potential of this versatile building block. The protocols provided herein serve as a validated foundation for the strategic development of novel compounds for drug discovery and materials science.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Design and Synthesis of Novel 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Analogs: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-deazapurine scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry due to its structural resemblance to adenine, a fundamental component of ATP.[1] This allows derivatives of this scaffold to act as competitive inhibitors for a multitude of ATP-dependent enzymes, most notably protein kinases.[1] The 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a versatile building block, offering two reactive sites for tailored chemical modifications. This guide provides a comprehensive overview of the design rationale, synthetic strategies, and detailed experimental protocols for novel this compound analogs, intended to empower researchers in the fields of drug discovery and organic synthesis.
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's biological activity and metabolic stability. Many derivatives of this scaffold have demonstrated potent anticancer, antiviral, and anti-inflammatory properties.[1][2] The dichloro-substituted variant, this compound, serves as a key precursor for a diverse array of biologically active compounds. The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for selective and sequential functionalization, making it an ideal starting point for the construction of complex molecular architectures.
Design Rationale for Novel Analogs
The primary motivation for designing novel analogs of this compound is the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles of kinase inhibitors.[3] Key design strategies often involve:
-
Substitution at C4: The C4 position is frequently targeted for the introduction of various amine-containing side chains to mimic the amino group of adenine and establish crucial hydrogen bonding interactions within the kinase ATP-binding pocket.
-
Functionalization at C6: The C6 position offers a vector for introducing substituents that can probe deeper into the active site, potentially conferring selectivity for specific kinases.
-
Modification of the Pyrrole Ring: The pyrrole moiety can be functionalized to modulate the electronic properties of the heterocyclic system or to introduce additional points of interaction with the target protein.
Synthetic Strategies and Mechanistic Considerations
The construction of the this compound core and its subsequent derivatization can be achieved through several synthetic routes. A common and efficient approach involves the cyclization of a functionalized pyrimidine precursor.
Core Scaffold Synthesis
A prevalent strategy for synthesizing the pyrrolo[2,3-d]pyrimidine core involves the construction of a pyrimidine ring followed by the annulation of the pyrrole ring. One efficient route starts from readily available starting materials and proceeds through key intermediates.[4]
Diagram 1: General Synthetic Workflow
This diagram illustrates a common multi-step synthesis approach to generate the core this compound scaffold, starting from a substituted pyrimidine.
Key Reaction Mechanisms: The Vilsmeier-Haack Reaction
In some synthetic routes to pyrrolo[2,3-d]pyrimidine analogs, the Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, which can then be converted into the desired fused ring system.[5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]
The mechanism involves the formation of an electrophilic chloromethyleneiminium salt, which then undergoes electrophilic aromatic substitution on the pyrrole ring. Subsequent hydrolysis yields the formylated product.[6]
Detailed Application Notes and Protocols
The following protocols provide step-by-step procedures for the synthesis of the core this compound scaffold and a representative novel analog.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of the title compound.[4][7]
Materials and Equipment:
-
Starting pyrimidine derivative (e.g., 6-aminouracil)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroacetaldehyde
-
Sodium bicarbonate
-
Hydrochloric acid
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes
Step-by-Step Procedure:
-
Synthesis of the Intermediate (Formula II from Patent): In a reaction flask, dissolve 6-aminouracil and sodium bicarbonate in water. Stir the mixture and heat to 40-50°C. Add a solution of chloroacetaldehyde dropwise. After the addition is complete, raise the temperature to 60-65°C and continue stirring for 1 hour. Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid. Filter the resulting precipitate, wash with water, and dry to obtain the intermediate.[8]
-
Chlorination and Cyclization: In a separate flask under an inert atmosphere, suspend the dried intermediate in phosphorus oxychloride. Add N,N-diisopropylethylamine (DIPEA) catalytically. Heat the reaction mixture to 75-90°C and maintain for several hours until the reaction is complete (monitor by TLC).[8]
-
Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 12.16 (br s, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H)[7] |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of a Novel N-substituted Analog at C4
This protocol outlines a general procedure for the nucleophilic substitution of the C4-chloro group with a primary or secondary amine, a common strategy for generating libraries of kinase inhibitors.
Materials and Equipment:
-
This compound
-
Desired amine (e.g., benzylamine)
-
A suitable base (e.g., DIPEA or K₂CO₃)
-
Anhydrous solvent (e.g., n-butanol, DMF, or acetonitrile)
-
Standard laboratory glassware and purification equipment as in Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound in an anhydrous solvent (e.g., n-butanol), add the desired amine (1.2 equivalents) and a base such as DIPEA (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 120°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-substituted analog.
Diagram 2: Synthesis of a C4-Substituted Analog
This diagram shows the nucleophilic aromatic substitution at the C4 position of the core scaffold.
Troubleshooting and Experimental Causality
| Observation/Issue | Potential Cause | Recommended Action & Rationale |
| Low yield in core synthesis | Incomplete reaction; side product formation. | Optimize reaction time and temperature. Ensure anhydrous conditions as water can decompose POCl₃. The choice of base in the chlorination step is crucial to mop up HCl generated, driving the reaction to completion. |
| Difficulty in purification | Co-eluting impurities. | Adjust the polarity of the chromatography solvent system. Consider a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
| No reaction in C4 substitution | Low reactivity of the amine; steric hindrance. | Increase the reaction temperature or use a more polar solvent (e.g., DMF) to enhance solubility and reaction rate. A stronger, non-nucleophilic base might be required. |
| Di-substitution at C4 and C6 | Harsh reaction conditions. | Perform the reaction at a lower temperature to favor selective substitution at the more reactive C4 position. Use a stoichiometric amount of the amine. |
Conclusion
The this compound scaffold is a cornerstone for the development of novel therapeutics, particularly kinase inhibitors. Understanding the design principles and mastering the synthetic protocols are essential for researchers in this field. This guide provides a foundational framework and detailed procedures to facilitate the synthesis and exploration of new chemical entities based on this versatile heterocyclic system. The provided protocols, when coupled with the mechanistic insights and troubleshooting advice, should serve as a valuable resource for the efficient and successful synthesis of these important compounds.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Leveraging 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine for Novel Antiviral Drug Development
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors and antiviral agents. The strategic di-chloro substitution in 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine offers medicinal chemists a versatile platform for creating diverse compound libraries through sequential and site-selective nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of this scaffold's application in antiviral drug discovery, focusing on its use as a precursor for potent host-targeting antivirals that function as Janus kinase (JAK) inhibitors. We present the scientific rationale, detailed synthetic protocols, methods for biological evaluation, and structure-activity relationship (SAR) insights to empower researchers in this field.
Introduction: The Strategic Advantage of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom.[1] This seemingly subtle change has profound effects on the molecule's electronic properties and metabolic stability, making it an ideal starting point for drug design.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and potent antiviral effects.[2][3]
The 4,6-dichloro derivative is a particularly powerful intermediate. The two chlorine atoms serve as reactive handles, allowing for the stepwise introduction of different nucleophiles at the C4 and C6 positions. This differential reactivity is key to building molecular complexity and fine-tuning the pharmacological profile of the resulting compounds. One of the most successful therapeutic strategies employing this scaffold involves the development of Janus Kinase (JAK) inhibitors.
Mechanism of Action: Host-Targeting Antiviral Strategy via JAK Inhibition
Instead of directly targeting viral enzymes, which can be prone to resistance mutations, a growing class of antivirals targets host cellular proteins that are essential for viral replication. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a prime example of such a target.[4]
The JAK/STAT pathway is a cornerstone of the innate immune response. Upon viral infection, host cells release interferons (IFNs), which bind to cell surface receptors and activate associated JAKs.[2] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of hundreds of IFN-stimulated genes (ISGs). These ISGs encode proteins that establish a powerful antiviral state within the cell, inhibiting viral replication and signaling to the broader immune system.[2][4]
Many viruses have evolved mechanisms to evade this response. However, by inhibiting JAKs, small molecules derived from the this compound scaffold can modulate this inflammatory signaling. While this may seem counterintuitive for an antiviral, excessive inflammation (e.g., a "cytokine storm") is often a major cause of pathology in severe viral diseases.[1] Furthermore, many viruses hijack the JAK/STAT pathway for their own replication and spread. By inhibiting this pathway, these compounds can disrupt the viral life cycle.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Development of Novel STAT6 Inhibitors: Application Notes for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: Targeting STAT6 in Allergic Inflammation
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular signaling molecule that plays a critical role in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis.[1] As a key transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways, STAT6 activation is essential for the differentiation of T helper 2 (Th2) cells, which orchestrate the allergic immune response.[1][2][3] Upon activation by IL-4 or IL-13, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in allergic inflammation.[1][4] The critical role of STAT6 in Th2-mediated immunity makes it a compelling therapeutic target for the development of novel anti-allergic drugs.[2][3][5][6]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[7][8][9][10] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. This guide provides a detailed overview and experimental protocols for the development of potent and selective STAT6 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with a focus on the lead compound AS1810722.[3]
The STAT6 Signaling Pathway: A Therapeutic Intervention Point
The IL-4/IL-13/STAT6 signaling cascade is a central axis in the initiation and maintenance of allergic inflammation. Understanding this pathway is crucial for the rational design of targeted inhibitors.
Caption: The IL-4/IL-13/STAT6 signaling pathway and the point of intervention for 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
Lead Compound: AS1810722
Through optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, the potent and orally active STAT6 inhibitor, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722), was identified.[3] This compound demonstrates significant inhibitory activity against STAT6 and a favorable profile for further development.
| Compound | STAT6 Inhibition (IC50) | CYP3A4 Inhibition (IC50) |
| AS1810722 | 26 nM | > 10 µM |
| Data synthesized from a 2009 study on novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as STAT6 inhibitors.[3] |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine-based STAT6 inhibitors.
Protocol 1: General Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
This protocol outlines a general synthetic route for the preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives, exemplified by the synthesis of analogues of AS1810722. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the initial construction of the core heterocyclic system, followed by functionalization at key positions.[11][12]
Caption: General synthetic workflow for 7H-pyrrolo[2,3-d]pyrimidine STAT6 inhibitors.
Step-by-Step Methodology:
-
Synthesis of the Core Scaffold: The synthesis typically begins with a commercially available starting material, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[11] To avoid unwanted side reactions, the N7 position of the pyrrole ring can be protected with a suitable protecting group, for example, a pivaloyloxymethyl (POM) group.[11]
-
Regioselective Substitution at C4: A substituted nitrophenol can be introduced at the 4-position of the protected pyrimidine ring through a regioselective nucleophilic aromatic substitution reaction.[11]
-
Introduction of the C2-substituent: The chlorine atom at the C2 position is then displaced by a desired amine via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This step is crucial for introducing the diversity elements that modulate the inhibitor's potency and selectivity.
-
Deprotection and N7-functionalization: Following the introduction of the C2 and C4 substituents, the protecting group at the N7 position is removed. The desired functional group, such as a difluorobenzyl group in the case of AS1810722, is then introduced via N-alkylation.
-
Final Modification and Purification: Further modifications to the peripheral substituents can be performed as needed. The final compound is then purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR and mass spectrometry.
Protocol 2: In Vitro STAT6 Inhibition Assay
This protocol describes a cell-free biochemical assay to determine the inhibitory activity of the synthesized compounds against STAT6. Commercially available STAT6 inhibitor screening assay kits can also be utilized for this purpose.[13]
Principle: This assay measures the ability of a compound to inhibit the IL-4-induced phosphorylation of STAT6.
Materials:
-
Recombinant human STAT6 protein
-
Active JAK1 or JAK3 kinase
-
ATP
-
IL-4
-
Anti-phospho-STAT6 antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
-
Assay plates (e.g., 96-well plates)
-
Test compounds (dissolved in DMSO)
Step-by-Step Methodology:
-
Plate Preparation: Coat the assay plate with a STAT6 substrate.
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing recombinant STAT6 protein, active JAK1 or JAK3 kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP and IL-4 to each well to initiate the phosphorylation reaction. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection of Phosphorylation: After incubation, wash the plate to remove unbound reagents. Add an anti-phospho-STAT6 antibody to each well and incubate.
-
Signal Generation: After another washing step, add a labeled secondary antibody and a suitable substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Measure the signal intensity using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Assay for STAT6 Inhibition
This protocol outlines a cell-based assay to evaluate the ability of the compounds to inhibit STAT6 signaling within a cellular context.[14]
Principle: This assay measures the inhibition of IL-4-induced gene expression in a human cell line. A common readout is the measurement of eotaxin-3 secretion, a chemokine whose expression is regulated by STAT6.[14]
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B) or lung carcinoma cell line (e.g., A549)[14]
-
Cell culture medium and supplements
-
Recombinant human IL-4
-
Test compounds (dissolved in DMSO)
-
ELISA kit for human eotaxin-3
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1 hour).
-
IL-4 Stimulation: Stimulate the cells with an optimal concentration of IL-4 to induce STAT6 activation and subsequent eotaxin-3 expression.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Eotaxin-3 Measurement: Quantify the concentration of eotaxin-3 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of eotaxin-3 secretion for each compound concentration and determine the IC50 value.
Protocol 4: In Vivo Efficacy in a Mouse Model of Asthma
This protocol describes an in vivo study to assess the therapeutic potential of the STAT6 inhibitors in a preclinical model of allergic asthma.[3]
Principle: This model evaluates the ability of the test compound to reduce key features of asthma, such as eosinophil infiltration into the lungs, following an allergen challenge.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA) as the allergen
-
Alum as an adjuvant
-
Test compound formulated for oral administration
-
Vehicle control
Step-by-Step Methodology:
-
Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Drug Administration: Administer the test compound or vehicle orally to the mice for a specified period before and during the allergen challenge.
-
Allergen Challenge: Challenge the sensitized mice with an aerosolized solution of OVA on consecutive days (e.g., days 21, 22, and 23).
-
Assessment of Airway Inflammation: 24-48 hours after the final challenge, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid.
-
Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils, a key indicator of allergic inflammation.
-
Histological Analysis: Perfuse and fix the lungs for histological analysis to assess the extent of inflammatory cell infiltration and mucus production.
-
Data Analysis: Compare the number of eosinophils and the histological scores between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the STAT6 inhibitor.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for the development of potent and selective STAT6 inhibitors. The lead compound, AS1810722, demonstrates promising in vitro and in vivo activity, validating STAT6 as a druggable target for allergic diseases.[3] The protocols outlined in this guide provide a comprehensive framework for the discovery and preclinical evaluation of novel STAT6 inhibitors based on this privileged scaffold. Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates for clinical development. The high selectivity of STAT6 inhibitors targeting the SH2 domain offers a potential advantage over broader-acting Janus kinase (JAK) inhibitors by avoiding off-target effects and associated safety concerns.[15][16]
References
- 1. STAT6 and PARP Family Members in the Development of T Cell-dependent Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of STAT6 by intranasal allergens correlated with the development of eosinophilic chronic rhinosinusitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transducer and Activator of Transcription Factor 6 (Stat6)-deficient Mice Are Protected from Antigen-induced Airway Hyperresponsiveness and Mucus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sci-hub.box [sci-hub.box]
- 12. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human STAT6 Inhibitor Screening Assay Kit - Kits - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
- 14. researchgate.net [researchgate.net]
- 15. trial.medpath.com [trial.medpath.com]
- 16. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Covalent Irreversible Inhibitors from 7H-Pyrrolo[2,3-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Covalent Inhibition and the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern drug discovery, the pursuit of highly potent and selective kinase inhibitors is a paramount objective. Covalent irreversible inhibitors have emerged as a powerful therapeutic modality, offering the distinct advantage of prolonged target engagement and a pharmacological effect that can outlast the inhibitor's pharmacokinetic profile. This is achieved through the formation of a stable, covalent bond between the inhibitor and a specific nucleophilic residue within the target protein's active site.
The 7H-pyrrolo[2,3-d]pyrimidine core, a purine isostere, has proven to be a privileged scaffold in kinase inhibitor design. Its structural resemblance to the adenine core of ATP allows for effective competition at the kinase hinge region, providing a solid foundation for achieving high affinity. When appended with a reactive electrophile, or "warhead," this scaffold can be transformed into a potent covalent irreversible inhibitor. This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of covalent irreversible inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with a focus on targeting kinases such as EGFR, BTK, and JAKs.
I. The Chemistry of Covalent 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors: A Step-by-Step Synthetic Approach
The synthesis of covalent 7H-pyrrolo[2,3-d]pyrimidine inhibitors typically involves a multi-step process, culminating in the installation of an electrophilic warhead, most commonly an acrylamide moiety. The following protocols outline a generalizable synthetic route.
Protocol 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The 4-chloro derivative serves as a key intermediate, allowing for subsequent functionalization at the C4 position.
-
Step 1: Preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
This step often starts from commercially available pyrimidine precursors and involves a cyclization reaction to form the pyrrolo[2,3-d]pyrimidine core.
-
-
Step 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1].
-
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions for C4-Arylation
The introduction of an aryl group at the C4 position is crucial for achieving selectivity and potency. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for this transformation.
-
Suzuki-Miyaura Coupling: This reaction couples the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an arylboronic acid or ester.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Reaction Conditions: Degas the mixture by bubbling with the inert gas for 10-15 minutes. Heat the reaction to 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and an amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or BINAP, 1-5 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
-
Protocol 3: Installation of the Acrylamide Warhead
The acrylamide group is typically introduced by reacting an amine-functionalized 7H-pyrrolo[2,3-d]pyrimidine derivative with acryloyl chloride.
-
Step 1: Synthesis of the Amine Precursor.
-
The amine functionality can be introduced through various synthetic routes, often involving the reduction of a nitro group or the use of a protected amine during the cross-coupling step.
-
-
Step 2: Acrylamide Formation.
-
Dissolve the amine precursor in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).
-
Slowly add acryloyl chloride (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
-
Caption: Synthetic workflow for covalent 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
II. Biochemical Characterization: Unraveling the Potency and Mechanism
A thorough biochemical evaluation is essential to understand the inhibitor's potency, mechanism of action, and selectivity.
Protocol 4: Determination of Covalent Inhibition Kinetics (k_inact/K_I)
For covalent irreversible inhibitors, the potency is best described by the second-order rate constant, k_inact/K_I, which reflects both the initial non-covalent binding affinity (K_I) and the rate of covalent bond formation (k_inact).
-
Assay Principle: The rate of enzyme inactivation is measured over time at various inhibitor concentrations.
-
Materials:
-
Purified target kinase
-
Test inhibitor stock solution (in DMSO)
-
Assay buffer (specific to the kinase)
-
ATP and substrate (peptide or protein)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
Incubate the kinase with each inhibitor concentration at a constant temperature (e.g., 25 °C or 37 °C).
-
At various time points, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing ATP and the substrate to initiate the kinase reaction. The final concentration of the inhibitor in the kinase reaction should be significantly diluted to prevent further inhibition.
-
Allow the kinase reaction to proceed for a fixed time, then stop the reaction and measure the amount of product formed.
-
Plot the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
-
Data Analysis:
-
Fit the data to a single exponential decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I. The ratio k_inact/K_I represents the inhibitor's potency.
-
Caption: Workflow for determining k_inact/K_I of a covalent inhibitor.
Protocol 5: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry
Mass spectrometry is a definitive method to confirm that the inhibitor forms a covalent bond with the target protein.
-
Sample Preparation:
-
Incubate the purified target kinase with an excess of the covalent inhibitor (e.g., 5-10 fold molar excess) for a sufficient time to ensure complete reaction (e.g., 1-2 hours) at room temperature.
-
A control sample with the kinase and DMSO (vehicle) should be prepared in parallel.
-
-
LC-MS Analysis:
-
Desalt the protein samples using a C4 ZipTip or a similar desalting column to remove excess inhibitor and buffer components.
-
Analyze the samples by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples.
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
Protocol 6: Identification of the Covalent Binding Site by LC-MS/MS Peptide Mapping
This technique identifies the specific amino acid residue that is covalently modified by the inhibitor.
-
Sample Preparation:
-
Prepare the covalent protein-inhibitor adduct as described in Protocol 5.
-
Denature the protein (e.g., with urea or guanidine hydrochloride), reduce the disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database of the target kinase.
-
Identify the peptide fragment that shows a mass shift corresponding to the mass of the inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that is modified.
-
III. Cellular Characterization: Assessing Target Engagement and Efficacy in a Biological Context
Cell-based assays are crucial to determine if the inhibitor can engage its target in a cellular environment and elicit the desired biological response.
Protocol 7: Western Blot Analysis of Target Phosphorylation
For kinase inhibitors, a common cellular assay is to measure the inhibition of phosphorylation of the target kinase or its downstream substrates.
-
Cell Culture and Treatment:
-
Culture the appropriate cell line (e.g., a cancer cell line overexpressing the target kinase).
-
Treat the cells with various concentrations of the covalent inhibitor for a specified time.
-
If the kinase is activated by a specific ligand (e.g., EGF for EGFR), stimulate the cells with the ligand for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein or housekeeping protein signal.
-
Plot the normalized signal versus the inhibitor concentration to determine the IC₅₀ value for the inhibition of cellular phosphorylation.
-
Caption: Workflow for Western blot analysis of target phosphorylation.
IV. Selectivity Profiling: Ensuring Target Specificity
High selectivity is a critical attribute of a good drug candidate. It is essential to assess the inhibitor's activity against a broad panel of kinases to identify potential off-target effects.
Protocol 8: Kinome-Wide Selectivity Profiling
Several platforms are available for kinome-wide selectivity profiling, often offered as a service by specialized companies. These assays typically involve measuring the inhibitor's binding affinity or enzymatic inhibition against a large panel of purified kinases.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic approach uses probes that covalently bind to the active sites of enzymes to assess inhibitor selectivity in a native biological system (e.g., cell lysate or living cells). A decrease in probe labeling of a particular kinase in the presence of the inhibitor indicates that the inhibitor is engaging that kinase.
-
Kinobeads/Chemical Proteomics: This method involves incubating a cell lysate with the inhibitor, followed by the addition of beads coated with a mixture of non-selective kinase inhibitors. Kinases that are bound to the test inhibitor will not bind to the beads and will be depleted from the eluate, which is then analyzed by mass spectrometry.
V. Data Summary and Interpretation
A comprehensive evaluation of a covalent irreversible inhibitor from the 7H-pyrrolo[2,3-d]pyrimidine scaffold should generate a dataset that includes:
| Parameter | Method | Significance |
| k_inact/K_I | Biochemical Kinetic Assay | The primary measure of covalent inhibitor potency. |
| Covalent Adduct Confirmation | Intact Protein Mass Spectrometry | Confirms the irreversible mechanism of action. |
| Binding Site Identification | LC-MS/MS Peptide Mapping | Identifies the specific amino acid residue targeted by the inhibitor. |
| Cellular IC₅₀ | Western Blot or other cell-based assays | Measures the inhibitor's potency in a biological context. |
| Kinome Selectivity Profile | Kinome-wide profiling platforms | Assesses the inhibitor's specificity and potential for off-target effects. |
Table 1: Key Parameters for Characterizing Covalent Irreversible Inhibitors
VI. Conclusion: A Powerful Approach to Targeted Therapy
The 7H-pyrrolo[2,3-d]pyrimidine scaffold provides a versatile and effective platform for the design of potent and selective covalent irreversible kinase inhibitors. By following the detailed protocols outlined in this guide, researchers can systematically synthesize, characterize, and evaluate these promising therapeutic agents. A thorough understanding of their biochemical and cellular properties is essential for advancing these compounds through the drug discovery pipeline and ultimately realizing their potential as targeted therapies for a range of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This critical intermediate is a cornerstone in the development of numerous kinase inhibitors and other pharmaceuticals. This document is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting workflows, and answers to frequently encountered challenges in this synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.
Overview of the Core Synthesis
The most prevalent and scalable synthesis of this compound involves the double chlorination of the corresponding precursor, 7H-pyrrolo[2,3-d]pyrimidine-4,6(1H,5H)-dione. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.
The overall transformation is as follows: Starting Material: 7H-pyrrolo[2,3-d]pyrimidine-4,6(1H,5H)-dione Reagents: Phosphorus oxychloride (POCl₃), often with a base like N,N-diisopropylethylamine (DIPEA). Product: this compound
While seemingly straightforward, this reaction is fraught with potential pitfalls related to reagent reactivity, product instability, and workup conditions. This guide will address these challenges directly.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Extremely Low Yield with Starting Material Recovered After Workup
Question: My reaction appears to go to completion by TLC/LCMS, showing consumption of the starting dione. However, after the aqueous workup, I primarily isolate the starting material. What is causing this discrepancy?
Answer: This is a classic and frequent problem caused by the hydrolysis of the dichloro-product back to the dihydroxy starting material during the aqueous workup.[1] The C-Cl bonds on the electron-deficient pyrimidine ring are highly susceptible to nucleophilic attack by water, a reaction that is accelerated under acidic conditions generated when quenching excess POCl₃.[1]
Recommended Solutions & The "Why":
-
Pre-Quench POCl₃ Removal: Before introducing water, remove the bulk of the excess POCl₃ via distillation under reduced pressure.
-
Causality: This is the most critical step. Removing the excess POCl₃ dramatically reduces the violence and exothermicity of the subsequent quench with water. It minimizes the formation of phosphoric acid and HCl, thereby protecting the sensitive dichloro-product from acid-catalyzed hydrolysis.[1]
-
-
Controlled Reverse Quench: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Causality: This "reverse quench" method helps to rapidly dissipate the heat generated from the reaction of residual POCl₃ with water, keeping the overall temperature low and minimizing product degradation.[1]
-
-
Careful Neutralization: Use a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the quenched mixture to a pH of 7-8.[1] Avoid strong bases like NaOH or KOH.
-
Causality: Strong bases can also promote the hydrolysis of the product.[1] A controlled neutralization with a weaker base ensures the product is not exposed to harsh pH extremes.
-
Below is a workflow to diagnose and solve low-yield issues related to workup.
Caption: A troubleshooting workflow for low yield due to product hydrolysis.
Issue 2: Incomplete Reaction and Formation of Impurities
Question: My final product is contaminated with significant amounts of mono-chloro species and unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to insufficient reactivity, which can stem from several factors including temperature, reaction time, or reagent stoichiometry.
Recommended Solutions & The "Why":
-
Addition of a Tertiary Amine Base: The inclusion of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is highly recommended.[1][2]
-
Causality: The base serves two crucial functions. First, it acts as a catalyst. Second, it neutralizes the HCl gas generated during the chlorination.[1] This prevents the protonation of the nitrogen atoms in the pyrrolopyrimidine ring, which would otherwise deactivate the substrate towards further reaction.
-
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rate, they can also lead to product degradation. A systematic approach is best.
-
Causality: Chlorination is an endothermic process requiring energy input. However, the pyrrolo[2,3-d]pyrimidine core can be unstable at excessively high temperatures, leading to tar formation.[1] The optimal temperature balances reaction rate with product stability.
-
Table 1: Impact of Reaction Parameters on Conversion and Purity
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 50-60 °C | Moderate conversion, may require longer time. | Minimizes degradation, good starting point.[2] |
| 80-100 °C | Higher conversion, faster reaction. | Risk of tar formation increases.[1][3] Monitor closely. | |
| Base | None | Slow reaction, potential stalling. | HCl byproduct inhibits the reaction. |
| 1.5 - 2.0 equiv. DIPEA | Accelerated reaction, higher conversion. | Neutralizes HCl and catalyzes the reaction.[1][2] | |
| Solvent | Neat POCl₃ | Harsh conditions, effective for some substrates. | High concentration of chlorinating agent drives reaction.[3] |
| Toluene | Milder conditions, better temperature control. | High-boiling solvent allows for controlled heating.[1][2] |
Issue 3: Product Purification Challenges
Question: My crude product is an oily solid that is difficult to handle. What is the best method for purification?
Answer: The crude product can often be a mixture. The purification strategy depends on the nature of the impurities.
Recommended Solutions & The "Why":
-
Recrystallization: This is the most effective method if the primary impurities are small amounts of starting material or isomers.
-
Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is necessary.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on TLC analysis.
-
Caution: The product can be somewhat unstable on silica gel over long periods. It is advisable to run the column relatively quickly and use silica gel that has been neutralized (e.g., treated with triethylamine).
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? A1: POCl₃ is highly toxic, corrosive, and reacts violently with water. All manipulations must be conducted in a certified chemical fume hood. Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. Have a quenching station and appropriate neutralizers (like sodium bicarbonate) ready before you begin.
Q2: Can I use other chlorinating agents besides POCl₃? A2: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for similar transformations on heterocyclic rings.[1] However, POCl₃ is the most commonly reported and often most effective reagent for this specific substrate. Switching the chlorinating agent will require re-optimization of the reaction conditions (temperature, time, solvent, and base).[1]
Q3: What is a typical yield for this reaction? A3: Reported yields vary significantly based on the scale and optimization of the protocol. With careful control of the workup procedure, yields can range from 60% to over 90%.[1][2][4] Syntheses that do not carefully control the workup often report much lower yields.
Q4: How can I monitor the reaction progress effectively? A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as 50-70% ethyl acetate in hexanes. The dichloro-product will be significantly less polar (higher Rf) than the dihydroxy starting material. Liquid chromatography-mass spectrometry (LCMS) can also be used for unambiguous tracking of starting material, intermediate, and product masses.
Reference Experimental Protocol
This protocol is a synthesized example based on common literature procedures and best practices.[1][2]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-4,6(1H,5H)-dione (1 equiv.)
-
Toluene (or use neat POCl₃)
-
Phosphorus oxychloride (POCl₃, ~5-10 equiv.)
-
N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equiv.)
-
Ethyl Acetate
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-4,6(1H,5H)-dione (1 equiv.).
-
Reagent Addition: Add toluene (if used) followed by phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Base Addition: Cool the mixture to 0 °C and slowly add DIPEA (1.5-2.0 equiv.) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C. Stir at this temperature until the reaction is complete as monitored by TLC or LCMS (typically 4-8 hours).
-
POCl₃ Removal (CRITICAL STEP): Cool the reaction mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from corrosive vapors).
-
Workup - Quench: Prepare a separate large beaker with a vigorously stirred slurry of crushed ice. Slowly and carefully, pour the concentrated reaction residue onto the ice slurry.
-
Workup - Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the mixture until the pH is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration & Purification: Concentrate the organic layer under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from toluene.
References
Technical Support Center: Purification of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine by Recrystallization
Welcome to the dedicated technical support guide for the purification of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require robust, field-tested methods for its purification. As a key building block in the synthesis of numerous kinase inhibitors and other pharmaceuticals, achieving high purity of this compound is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during recrystallization.
I. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during the purification of this compound.
Q1: My final product is a pale yellow or brownish solid, not the expected off-white crystals. What is causing the discoloration and how can I remove it?
A1: Root Cause Analysis & Solution
Discoloration in the crude this compound solid is typically due to the presence of colored impurities, which may be residual reagents or by-products from the synthesis. The synthesis often involves reagents like phosphorus oxychloride and organic bases, which can generate colored side products if not completely removed during the work-up.
Recommended Protocol for Decolorization:
A common and effective method to remove these colored impurities is through treatment with activated carbon.
Step-by-Step Decolorization and Recrystallization:
-
Solvent Selection: Choose a suitable solvent for recrystallization. Based on solubility data, ethyl acetate or toluene are good starting points.
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude, discolored this compound in a minimal amount of the chosen hot solvent.
-
Activated Carbon Treatment: Once the solid is fully dissolved, add a small amount of activated carbon (e.g., Darco KBB) to the hot solution.[1] Use approximately 1-2% of the solute's weight.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the off-white to light yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Q2: I am experiencing a very low yield after recrystallization. What are the likely causes and how can I improve my recovery?
A2: Optimizing for Yield
A low yield is a frequent issue in recrystallization and can often be attributed to using an excessive amount of solvent.[2]
Troubleshooting Steps:
-
Minimize Solvent Volume: The key to a good yield is to use the minimum amount of hot solvent required to fully dissolve the crude product. If you have used too much solvent, you can carefully evaporate some of it to reach the saturation point.
-
Check the Mother Liquor: After filtration, if you suspect significant product loss, take a small sample of the mother liquor and evaporate it. A substantial amount of residue indicates that a large portion of your compound remains in solution.[2] In this case, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Ensure Proper Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.
-
Solvent Choice: Ensure you are using an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: My compound "oils out" instead of forming crystals. How can I resolve this?
A3: Preventing Oiling Out
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it cools too rapidly, causing the compound to come out of solution above its melting point.
Solutions to Prevent Oiling Out:
-
Dilute the Solution: If you observe an oil forming, reheat the solution and add a small amount of additional solvent to decrease the saturation.[2]
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the recrystallization process for this compound.
Q4: What is the best solvent system for the recrystallization of this compound?
A4: Solvent Selection Strategy
The ideal recrystallization solvent will have a steep solubility curve for the target compound – high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, several solvents have been reported to be effective.
| Solvent | Boiling Point (°C) | Solubility Profile | Reference |
| Ethyl Acetate | 77.1 | Good solubility when hot, lower when cold. | |
| Toluene | 110.6 | Effective for recrystallization, especially for removing non-polar impurities. | [1] |
| Methanol | 64.7 | Soluble.[1] Often used in combination with water as an anti-solvent. | [1] |
| Water | 100 | Slightly soluble.[1] Can be used as an anti-solvent with a miscible organic solvent. | [1] |
| DMSO | 189 | High solubility, generally not suitable for recrystallization but useful for NMR. | [1] |
Recommendation: Start with ethyl acetate or toluene. For challenging purifications, a mixed solvent system like methanol/water could be explored.
Q5: How can I assess the purity of my recrystallized this compound?
A5: Purity Assessment Techniques
Assessing the purity of your final product is a critical step. The two most common methods for this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. A high-purity sample should show a single major peak corresponding to the product. Purity is often reported as a percentage of the total peak area.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the chemical structure of the compound and can also reveal the presence of impurities. The spectrum should show the expected signals for the pyrrolo[2,3-d]pyrimidine core protons. The absence of unexpected signals indicates a high degree of purity. The presence of residual solvent peaks can also be identified and quantified.[4][5]
Q6: I am synthesizing this compound from 6-aminouracil. What are the potential impurities I should be aware of?
A6: Potential Impurities from Synthesis
When synthesizing this compound from 6-aminouracil, several impurities can arise from the multi-step process which typically involves reaction with chloroacetaldehyde and subsequent chlorination.
-
Unreacted Starting Materials: Residual 6-aminouracil or the intermediate formed after reaction with chloroacetaldehyde may be present.[6]
-
Monochloro- derivatives: Incomplete chlorination can lead to the presence of monochlorinated pyrrolopyrimidine species.
-
Hydrolysis Products: The dichloro- product is susceptible to hydrolysis back to the corresponding hydroxy- or oxo- derivatives, especially if exposed to water at non-neutral pH during work-up.
-
Polymeric By-products: Under certain conditions, polymerization of starting materials or intermediates can occur, leading to tar-like impurities.
A well-executed recrystallization, potentially combined with an activated carbon treatment, should effectively remove most of these impurities.
III. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
IV. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Justia Patents. (2019, June 6). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR. Retrieved from --INVALID-LINK--
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. --INVALID-LINK--
-
Reddit. (2022, August 18). Help with difficult crystallization. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Retrieved from --INVALID-LINK--
-
Sahu, O. P., et al. (2022). Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent. Scientific Reports, 12(1), 13245. --INVALID-LINK--
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from --INVALID-LINK--
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(44), 31057-31082. --INVALID-LINK--
-
MedChemExpress. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting Crystallization of Hydramicromelin D: A Technical Support Guide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 624-626. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE. Retrieved from --INVALID-LINK--
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. Retrieved from --INVALID-LINK--
-
Murthy, G. N., & Sahu, U. K. (2023). Methylene Blue Dye Removal from Aqueous Solution Using Activated Carbon Prepared from Corn Cob Stem: Kinetics, Isotherms and Mechanism Studies. AUIQ Complementary Biological System, 1(1), 1-10. --INVALID-LINK--
-
Sun, D., et al. (2013). Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera. American Journal of Analytical Chemistry, 4(7A), 17-26. --INVALID-LINK--
-
Okoniewska, E. (2021). Removal of Selected Dyes on Activated Carbons. Sustainability, 13(8), 4300. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Dehydroandrographolide Crystallization. Retrieved from --INVALID-LINK--
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. patents.justia.com [patents.justia.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives - Stability and Handling
Welcome to the technical support center for 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for handling these versatile pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a robust compound under optimal conditions but is susceptible to degradation under specific environmental stresses. The primary concerns are:
-
Hydrolysis: The chloro substituents are susceptible to hydrolysis, particularly in the presence of strong acids, bases, or prolonged exposure to moisture.[1] This can lead to the formation of hydroxy-substituted impurities.
-
Nucleophilic Substitution: The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring makes the 4 and 6 positions highly electrophilic and prone to reaction with nucleophiles.[1][2] This is a desired reactivity in many synthetic applications but can be a source of instability if unintended nucleophiles are present.
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.[3] It is reported to decompose before boiling.[1]
-
Photostability: Although not extensively documented in the provided search results, related heterocyclic compounds can be sensitive to light. It is prudent to protect it from direct light exposure during storage and handling.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][3] Refrigeration (0-8 °C) is recommended for long-term storage.[4] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] | To prevent exposure to moisture and atmospheric nucleophiles. |
| Light | Protect from light. | To prevent potential photodegradation. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1][3] | To prevent rapid degradation through hydrolysis or oxidation. |
Handling Precautions:
-
Use in a well-ventilated area or a fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]
-
Avoid generating dust.[5]
-
Wash hands thoroughly after handling.[6]
Q3: What are the common impurities observed in this compound samples?
A3: Common impurities can arise from both the synthetic process and degradation. These may include:
-
Monochloro-hydroxy derivatives: Resulting from partial hydrolysis.
-
Dichloro-hydroxy derivatives: Resulting from complete hydrolysis.
-
Starting materials and reagents: From incomplete reactions during synthesis.
-
Solvent adducts: If reactive solvents are used.
-
Oxidized byproducts: If exposed to oxidizing agents.
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and identifying impurities.[4][7]
Troubleshooting Guide
Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions
Scenario: During a nucleophilic aromatic substitution (SNAr) reaction with an amine, you observe the formation of a significant amount of a hydroxylated byproduct alongside your desired product.
Root Cause Analysis: The presence of water in the reaction mixture is the most likely cause. The chloro-substituents on the pyrrolo[2,3-d]pyrimidine core are susceptible to hydrolysis, which competes with the desired amination reaction, especially at elevated temperatures or in the presence of acid or base catalysts that can activate the water molecule.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydroxylated byproduct formation.
Detailed Steps:
-
Reagent and Solvent Purity:
-
Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.
-
Dry all solid reagents, including the amine nucleophile and any additives, under vacuum before use.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry it under vacuum to remove any adsorbed moisture.
-
Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
-
Choice of Base:
-
If a base is used, consider a non-nucleophilic, sterically hindered base to minimize its interaction with the starting material.
-
Avoid aqueous bases.
-
-
Temperature Optimization:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the hydrolysis side reaction.
-
Issue 2: Poor Solubility and Inconsistent Reaction Kinetics
Scenario: You are experiencing difficulty dissolving this compound in your reaction solvent, leading to incomplete reactions or inconsistent results.
Root Cause Analysis: this compound is a crystalline solid with limited solubility in many common organic solvents.[1][3] It is generally soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent in alcohols like ethanol.[1][9]
Solvent Selection and Optimization Protocol:
-
Solubility Screening:
-
Perform small-scale solubility tests with a range of solvents to identify a suitable medium for your reaction.
-
Commonly effective solvents include DMSO, DMF, NMP, and DMAc.
-
-
Temperature Adjustment:
-
Gently warming the mixture can improve solubility. However, be mindful of the thermal stability of your reactants and the potential for increased side reactions.
-
-
Co-solvent System:
-
Consider using a co-solvent system. For example, a mixture of a highly polar solvent (to dissolve the pyrrolopyrimidine) and a less polar solvent (to dissolve other reactants) might be effective.
-
-
Reaction Conditions:
-
For reactions where the product is also poorly soluble, ensure adequate stirring to maintain a homogenous suspension.
-
Issue 3: Compound Discoloration Upon Storage
Scenario: Your white to off-white this compound powder has developed a yellow or tan color over time.
Root Cause Analysis: Discoloration is often an indicator of degradation. This could be due to slow oxidation, hydrolysis from atmospheric moisture, or photodegradation.
Preventative Measures and Purity Check:
Caption: Workflow for addressing compound discoloration.
Detailed Steps:
-
Purity Assessment:
-
Analyze the discolored material by HPLC to quantify the level of impurities.
-
Use 1H NMR to identify the nature of the degradation products if possible.
-
-
Storage Protocol Enforcement:
-
Ensure the compound is stored in an amber vial to protect it from light.
-
The container should be tightly sealed and preferably stored in a desiccator or under an inert atmosphere.
-
Store at a consistently low temperature as recommended.
-
-
Repurification:
-
If the purity has dropped significantly, consider repurifying the material by recrystallization from a suitable solvent system.
-
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
Technical Support Center: 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Welcome to the comprehensive technical support guide for 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of common experimental challenges involving this important synthetic intermediate.
I. Core Concepts: Understanding the Reagent
This compound is a heterocyclic compound that serves as a critical building block in medicinal chemistry. Its pyrrolopyrimidine core is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents. The two chlorine atoms on the pyrimidine ring are reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse functionalities, making it a versatile scaffold in drug discovery.
A crucial aspect of working with this molecule is understanding the relative reactivity of the C4 and C6 positions. While direct studies on the regioselectivity of this compound are not extensively reported, principles of heterocyclic chemistry and data from analogous compounds, such as 2,4-dichloropyrimidines, can provide valuable insights. Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogens. By extension, it is reasonable to predict that the C4 and C6 positions in the 4,6-dichloro isomer will exhibit differential reactivity, which can be exploited for selective functionalization.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the proper handling and storage of this compound.
Q1: How should I properly store this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Many suppliers recommend refrigeration (2-8°C).[2] Protect the container from physical damage and moisture.[3]
Q2: What is the appearance and solubility of this compound?
A2: this compound is typically an off-white to light yellow or brown crystalline solid. It has poor solubility in water but is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[2][4]
Q3: Is this compound stable?
A3: The compound is generally stable under recommended storage conditions.[3] However, it is sensitive to moisture and may decompose in the presence of strong acids or bases.[1] Hydrolysis of the chloro groups back to hydroxyl groups is a potential degradation pathway, especially during aqueous workup procedures in synthesis.
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is a hazardous substance and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation, as well as respiratory irritation.[5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.
Summary of Physical and Safety Information
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [3] |
| Appearance | Off-white to light yellow/brown solid | [7] |
| Storage Temperature | 2-8°C (Refrigerated) | [2] |
| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water | [2][4] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [5] |
III. Troubleshooting Experimental Workflows
This section provides guidance on common issues encountered during reactions with this compound.
Workflow 1: Nucleophilic Aromatic Substitution (SNAr)
References
- 1. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR [m.chemicalbook.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Safety Precautions for Working with Chlorinated Heterocyclic Compounds
This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in work with chlorinated heterocyclic compounds. Given their prevalence in medicinal chemistry and their varied toxicological profiles, a robust understanding of safety and handling protocols is non-negotiable.[1][2][3] This document is structured to provide immediate, actionable answers to common questions and to guide you through troubleshooting specific experimental challenges, ensuring both personal safety and the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - Foundational Safety
This section addresses the most common queries regarding the day-to-day handling and management of chlorinated heterocyclic compounds.
Q1: What are the primary hazards associated with chlorinated heterocyclic compounds?
A: The hazards are diverse and compound-specific. The inclusion of chlorine atoms in a heterocyclic ring can significantly alter a molecule's reactivity, toxicity, and metabolic pathway.[4] Primary concerns include:
-
Health Hazards: These can range from acute toxicity to chronic effects. Many chlorinated compounds are irritants to the skin, eyes, and respiratory system.[5][6] Some are known or suspected carcinogens, and others can cause organ-specific damage, particularly to the liver.[7][8] Chlorinated neurotoxins can interfere with nerve impulse transmission.[9]
-
Physical Hazards: While many are solids, those that are liquids can be volatile. Some may be flammable or react violently with incompatible materials, such as strong oxidizers.[7]
-
Environmental Hazards: Many chlorinated hydrocarbons are persistent in the environment and can accumulate in biological systems, necessitating strict waste disposal protocols.[9][10]
Q2: How do I find reliable safety information for a specific compound I'm working with?
A: The single most important document is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[11] Under OSHA's Hazard Communication Standard, employers are required to make these available to all personnel.[12][13] The SDS provides comprehensive information on:
-
Hazard identification
-
First-aid measures
-
Required Personal Protective Equipment (PPE)
-
Spill cleanup procedures
-
Physical and chemical properties
Additionally, resources like the NIOSH Pocket Guide to Chemical Hazards provide invaluable, condensed safety data for many substances.[5][14]
Q3: Why is it critical to segregate chlorinated (halogenated) waste from other solvent waste?
A: Chlorinated waste requires a specific disposal method, typically high-temperature incineration with specialized scrubbers.[15] If chlorinated compounds are mixed with non-halogenated solvents and burned in a standard incinerator, it can lead to the formation of highly toxic and persistent byproducts, such as dioxins and hydrochloric acid, which are harmful to human health and the environment.[16] Always use designated, clearly labeled waste containers for halogenated materials.[17]
Q4: What are the fundamental rules for storing these compounds safely?
A: Proper storage is a critical component of laboratory safety.
-
Location: Store in a cool, dry, and well-ventilated area.[18]
-
Containers: Ensure containers are made of appropriate, non-reactive materials, are in good condition, and are always tightly sealed when not in use.[17][18]
-
Segregation: Crucially, store them away from incompatible materials, especially strong oxidizing agents, to prevent dangerous reactions.[19]
-
Inventory: Maintain a meticulous inventory to track quantities and storage locations. This is essential for both safety and regulatory compliance.
Section 2: Troubleshooting Guides - Proactive & Reactive Measures
This section provides step-by-step guidance for specific scenarios and potential failures you may encounter during your experiments.
Guide 1: Personal Protective Equipment (PPE) Failure
Scenario: You notice a tear in your glove or a splash of a solution containing a chlorinated heterocyclic compound on your lab coat.
Immediate Actions:
-
Stop Work Immediately: Cease all experimental activities.
-
Alert a Colleague: Inform a nearby coworker of the situation.
-
Remove Contaminated Items: Move to a safe area (away from the immediate workspace) and carefully remove the compromised glove or lab coat, avoiding contact with your skin. For a torn glove, remove it by peeling it off from the cuff, turning it inside out.
-
Dispose of Properly: Place the contaminated item directly into a designated hazardous waste bag.[20]
-
Wash Hands/Skin: Thoroughly wash your hands and any potentially affected skin area with soap and water for at least 15 minutes.[6][7]
-
Assess and Report: Evaluate the situation. If there was direct skin contact, consult the compound's SDS for specific first-aid measures and inform your supervisor or Environmental Health & Safety (EHS) department.[6]
-
Replace PPE: Don fresh, uncompromised PPE before resuming work.
Causality Explained: The principle of "time, distance, and shielding" is paramount. By immediately stopping work and removing the contaminated item, you minimize the time of potential exposure. Washing thoroughly helps decontaminate the skin surface before significant absorption can occur.
Guide 2: Chemical Spill Response
The response to a spill is dictated by its size and the hazard level of the material.
Scenario A: Minor Spill (<100 mL) of a Low-Hazard Compound
-
Alert Personnel: Immediately notify others in the lab.[21]
-
Consult SDS: Quickly review the SDS for specific cleanup instructions and required PPE.[22]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).[22][23]
-
Contain the Spill: Use an absorbent material like a spill pad or vermiculite to create a dike around the spill, preventing it from spreading.[22][24]
-
Absorb the Material: Cover the spill with the absorbent material, working from the outside in. For solid powders, gently cover with a damp paper towel first to prevent dust from becoming airborne.[20]
-
Collect Waste: Using spark-proof tools (like a plastic dustpan), carefully scoop the absorbed material and contaminated debris into a heavy-duty plastic bag or a designated hazardous waste container.[21][22]
-
Decontaminate Area: Wipe the spill area with an appropriate solvent or a detergent and water solution, as recommended by the SDS.[24] Place all cleaning materials into the hazardous waste bag.
-
Seal and Label: Seal the waste bag/container, and label it clearly with its contents.[21] Arrange for disposal through your institution's EHS department.
Scenario B: Major Spill (>100 mL), Highly Toxic Substance, or Unknown Material
-
EVACUATE: Alert everyone in the immediate area and evacuate.[6]
-
ISOLATE: Close the doors to the laboratory to contain vapors and restrict access.[22]
-
REPORT: Pull the nearest fire alarm if the substance is highly flammable or poses an immediate danger. Call your institution's emergency number (e.g., Public Safety, EHS) and provide the following information:
-
Your name and location.
-
The name of the chemical(s) spilled.
-
The estimated quantity.
-
Any known injuries.
-
-
DO NOT ATTEMPT TO CLEAN IT UP YOURSELF. A major spill requires a response from a trained and properly equipped HAZWOPER team.[24]
Caption: Logical workflow for responding to a chemical spill.
Section 3: Experimental Protocols
Adherence to standardized protocols is the best way to prevent incidents.
Protocol 1: General Handling of a Solid Chlorinated Heterocyclic Compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the proper working height.
-
Cover the work surface with disposable, absorbent bench paper.
-
Don appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
-
Weighing:
-
Tare a suitable container (e.g., glass vial) on an analytical balance.
-
Inside the fume hood, carefully transfer the approximate amount of the solid compound into the tared container using a clean spatula.
-
Seal the container before removing it from the fume hood to transport it back to the balance for an accurate measurement. This minimizes the time the open container is outside of engineering controls.
-
-
Dissolution/Reaction:
-
Perform all subsequent steps, including solvent addition and mixing, inside the fume hood.
-
Keep the stock container tightly sealed and in a designated spot within the hood when not in use.
-
-
Cleanup:
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.
-
Dispose of all contaminated disposables (e.g., bench paper, weigh boats, pipette tips) in the designated solid chlorinated hazardous waste container.
-
Wipe down the work surface inside the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Caption: Decision tree for selecting appropriate PPE.
Section 4: Summary of Exposure & Toxicity Data
This table provides a quick reference for selected chlorinated compounds. Always consult the specific SDS for the compound you are using.
| Compound Name | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | Target Organs & Symptoms |
| Chlorine | 1 ppm (Ceiling) | 0.5 ppm | Target Organs: Respiratory system, eyes, skin.[25] Symptoms: Pungent odor, irritation, coughing, pulmonary edema.[25][26] |
| Chlorinated diphenyl oxide | 0.5 mg/m³ | 0.5 mg/m³ | Target Organs: Skin, liver.[7] Symptoms: Acne-form dermatitis (chloracne), liver damage.[7][8] |
| 2-Chloropyridine | Not Established | Not Established | Acute Toxicity (Rat, Oral LD50): 56 mg/kg.[4] Highly toxic if ingested. |
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijaem.net [ijaem.net]
- 4. benchchem.com [benchchem.com]
- 5. teamstersafety.org [teamstersafety.org]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorinated diphenyl oxide [cdc.gov]
- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. connmaciel.com [connmaciel.com]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. nrc.gov [nrc.gov]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. scribd.com [scribd.com]
- 17. ethz.ch [ethz.ch]
- 18. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 19. ushazmatstorage.com [ushazmatstorage.com]
- 20. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 21. acs.org [acs.org]
- 22. ccny.cuny.edu [ccny.cuny.edu]
- 23. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 24. chemkleancorp.com [chemkleancorp.com]
- 25. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 26. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
Technical Support Center: Regioselective Functionalization of Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the regioselective functionalization of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and modifying this privileged scaffold. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] However, its rich and nuanced reactivity presents unique challenges in achieving precise regiochemical control.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles governing the reactivity of this heterocyclic system. By explaining the "why" behind the "how," we aim to empower you to troubleshoot your experiments effectively and design more robust synthetic strategies.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of the pyrrolo[2,3-d]pyrimidine ring system. Each guide provides a systematic approach to diagnosing and solving the problem at hand.
Guide 1: Poor Regioselectivity in Electrophilic Halogenation
Problem: You are attempting to halogenate the pyrrolo[2,3-d]pyrimidine core using an electrophilic halogenating agent (e.g., NBS, NCS, NIS) and are observing a mixture of products, or substitution at an undesired position.
Underlying Expertise: The pyrrolo[2,3-d]pyrimidine system possesses multiple potential sites for electrophilic attack. The pyrrole ring is inherently more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic aromatic substitution.[5] Within the pyrrole moiety, the C5 and C6 positions are the most nucleophilic. However, steric and electronic factors, as well as the choice of protecting groups, can significantly influence the final regiochemical outcome.
Troubleshooting Protocol:
-
Analyze the Starting Material:
-
N7-Protection: Is the N7 position of the pyrrole ring protected? An unprotected N-H can be deprotonated under certain conditions, altering the electronic distribution of the ring. A bulky protecting group at N7 can sterically hinder attack at C6, potentially favoring C5.
-
Substituents on the Pyrimidine Ring: Electron-donating groups on the pyrimidine ring can increase its nucleophilicity, though it generally remains less reactive than the pyrrole ring. Conversely, electron-withdrawing groups will further deactivate it.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the solubility of the substrate and the reactivity of the halogenating agent. For N-halosuccinimides (NCS, NBS, NIS), solvents like DCM, THF, or acetonitrile are commonly used.[6]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Start at 0 °C or even -78 °C and slowly warm the reaction to the desired temperature.
-
Rate of Addition: A slow, dropwise addition of the halogenating agent can prevent localized high concentrations, which may lead to over-halogenation or side reactions.
-
-
Re-evaluate the Halogenating Agent:
Decision Workflow for Electrophilic Halogenation:
Caption: Decision workflow for troubleshooting poor regioselectivity in halogenation.
Guide 2: Low Yield or Lack of Selectivity in Palladium-Catalyzed C-H Arylation
Problem: Your direct C-H arylation reaction is resulting in low yields, a mixture of isomers (e.g., C5 vs. C6 arylation), or di-arylated byproducts.
Underlying Expertise: Palladium-catalyzed direct C-H functionalization is a powerful tool for elaborating the pyrrolo[2,3-d]pyrimidine core.[8][9][10] The regioselectivity is typically governed by a combination of the inherent electronic properties of the heterocycle and the nature of the directing group and ligands employed. For many pyrrolo[2,3-d]pyrimidine systems, C-H activation at the C6 position is favored.[9][11][12]
Troubleshooting Protocol:
-
Directing Group Strategy:
-
Many successful C6-arylations rely on a directing group at the N7 position. If you are not using one, consider installing a removable directing group that can coordinate to the palladium catalyst and direct the C-H activation to the desired position.
-
If you are using a directing group, ensure it is stable under the reaction conditions and that it is effectively directing the arylation.
-
-
Ligand and Catalyst Screening:
-
The choice of ligand is critical for achieving high selectivity and yield. Bidentate pyridine-pyridine ligands have been shown to be effective for C6-selective arylations.[9][12]
-
Screen a panel of palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to identify the optimal combination for your specific substrate.
-
-
Reaction Parameter Optimization:
| Parameter | Recommendation | Rationale |
| Oxidant | TEMPO, Ag₂CO₃, or other suitable oxidants may be required. | To regenerate the active Pd(II) or Pd(III) catalyst. |
| Solvent | CF₃CO₂H or other acidic solvents can promote the reaction.[11] | Can influence the reactivity and selectivity of the catalytic system. |
| Temperature | Reactions are often performed at elevated temperatures (80-120 °C). | To overcome the activation energy barrier for C-H bond cleavage. |
| Arylating Agent | Aryl iodides or arylboronic acids are common coupling partners.[9][11] | The reactivity of the arylating agent can impact the reaction efficiency. |
Experimental Protocol for a Test C6-Arylation:
-
To an oven-dried reaction vessel, add the N7-protected pyrrolo[2,3-d]pyrimidine (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.1 equiv), and a bidentate pyridine-pyridine ligand (0.2 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the appropriate solvent and any necessary additives (e.g., oxidant, acid).
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 3: Controlling Regioselectivity in Suzuki-Miyaura Coupling of Dihalogenated Substrates
Problem: You are starting with a dihalogenated pyrrolo[2,3-d]pyrimidine (e.g., 2,4-dichloro- or 4-chloro-6-bromo-) and obtaining a mixture of mono- and di-coupled products, or the wrong mono-coupled regioisomer.
Underlying Expertise: In dihalogenated pyrimidine systems, the reactivity of the halogenated positions towards palladium-catalyzed cross-coupling reactions is not equal. The C4 position is generally more electrophilic and thus more reactive than the C2 position.[13][14] Similarly, the C-Br bond is typically more reactive in oxidative addition to Pd(0) than the C-Cl bond. This differential reactivity can be exploited to achieve selective mono-functionalization.
Troubleshooting Protocol:
-
Exploit Differential Reactivity:
-
C4 vs. C2: When using a 2,4-dichloropyrrolo[2,3-d]pyrimidine, the Suzuki coupling will preferentially occur at the C4 position.[14] To achieve mono-C4-arylation, use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Halogen Reactivity: For a substrate with different halogens (e.g., 4-chloro-6-bromo-), the coupling will likely occur at the more reactive C-Br bond first.
-
-
Fine-Tuning Reaction Conditions for Mono-Coupling:
-
Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using a stoichiometric amount or a slight deficit can favor mono-coupling.
-
Temperature: Lower reaction temperatures (e.g., 60-70 °C) can increase the selectivity for the more reactive position.[14]
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-coupled product is formed, before significant di-coupling occurs.
-
-
Protecting Group Effects:
-
Be aware that protecting the N7 position can sometimes decrease the regioselectivity of Suzuki couplings involving 2,4-dichloropyrrolo[2,3-d]pyrimidines.[14]
-
Logical Flow for Selective Suzuki Coupling:
Caption: Strategic approach for achieving selective Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive site on an unsubstituted pyrrolo[2,3-d]pyrimidine for electrophilic substitution?
A: The pyrrole ring is more electron-rich and therefore more reactive towards electrophiles than the pyrimidine ring. Within the pyrrole ring, computational and experimental data suggest that the C5 and C6 positions are the most nucleophilic. The precise site of substitution can be influenced by the specific electrophile and reaction conditions.
Q2: How can I selectively functionalize the N7 versus the N9 position in related purine-like systems?
A: In pyrrolo[2,3-d]pyrimidines, the pyrrole nitrogen is designated as N7. Selective N-alkylation can be challenging and often yields a mixture of N7 and other N-alkylated products. The choice of base and electrophile is crucial. For instance, using a milder base and a less reactive alkylating agent at lower temperatures can sometimes favor alkylation at one nitrogen over another. Protecting group strategies are often the most reliable way to ensure regioselectivity. For example, protecting the N7 position allows for subsequent functionalization at other sites, after which the protecting group can be removed.
Q3: I am observing both N-alkylation and C-alkylation. How can I favor one over the other?
A: This is a classic problem in the alkylation of N-heterocycles with ambident nucleophilic character. The outcome is often dependent on the reaction conditions (the "Hard and Soft Acids and Bases" principle can be a useful guide here).
-
To favor N-alkylation: Use conditions that favor the formation of the N-anion. A strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF) is a common choice.
-
To favor C-alkylation: While less common for simple alkylations on this scaffold, conditions that promote reactions with softer electrophiles might show some preference for the more polarizable carbon atoms of the pyrrole ring. However, direct C-alkylation is often less efficient than C-H activation or cross-coupling strategies.
Q4: Are there any protecting groups that are particularly well-suited for the N7 position?
A: Yes, several protecting groups are commonly used for the N7 position, and the choice depends on the desired stability and subsequent reaction conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust and stable to a wide range of conditions, including strong bases and many cross-coupling reactions. Typically removed with fluoride sources (e.g., TBAF) or strong acid.
-
Boc (tert-Butoxycarbonyl): Can be used, but it's important to note that it may decrease regioselectivity in some reactions, such as the Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidines.[14] It is easily removed with acid (e.g., TFA).
-
Simple Alkyl Groups (e.g., Methyl, Benzyl): Can serve as permanent protecting groups if their removal is not required in the synthetic sequence.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
- 12. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine Derivatives
Welcome to the technical support center for 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the solubility of this important class of compounds. As a core scaffold in numerous kinase inhibitors and other therapeutic agents, understanding and overcoming solubility issues is paramount for successful preclinical and clinical development.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Solubility Challenges
This section addresses specific, practical problems you might face in the lab. The solutions are presented in a step-by-step format, explaining the scientific rationale behind each recommendation.
Issue 1: My this compound derivative is precipitating out of my aqueous buffer during my in vitro assay.
Precipitation during an experiment can invalidate your results. This is a common issue for this class of compounds due to their generally low aqueous solubility.[3]
Immediate Triage:
-
Visual Confirmation: First, confirm that you are observing precipitation. This can appear as cloudiness, a visible pellet after centrifugation, or crystals.
-
Solvent Check: Ensure that any organic solvent used to create a stock solution is compatible with your final aqueous buffer system and is present at a low enough concentration (typically <1%) to not significantly impact the overall solubility.
Step-by-Step Solutions:
-
Protocol 1: pH Adjustment
-
Determine the pKa of your derivative. The predicted pKa of the parent compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is approximately 11.42, suggesting it is a weak base.[4][5] Your specific derivative's pKa may vary based on its substitutions.
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the predicted pKa.
-
Measure the solubility of your compound in each buffer. For weakly basic compounds, solubility typically increases as the pH decreases.[6][7]
-
Select the buffer that provides the best solubility while being compatible with your assay system.
Causality: The ionization state of a compound significantly influences its solubility. By adjusting the pH, you can shift the equilibrium towards the more soluble, ionized form.
-
-
Protocol 2: Co-Solvent System Optimization
-
Prepare stock solutions of your compound in various water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG).[1][2][4]
-
Create a matrix of co-solvent concentrations in your aqueous buffer. Start with low percentages (e.g., 1%, 2%, 5%) and incrementally increase.
-
Visually inspect for precipitation and, if possible, quantify the solubility at each concentration.
-
Choose the lowest co-solvent concentration that maintains the solubility of your compound at the desired working concentration.
Causality: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the solubility of this compound derivatives.
Q1: What are the general solubility characteristics of this compound and its derivatives?
This compound and its derivatives are typically crystalline solids with poor aqueous solubility.[8] They are generally soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][4] This limited water solubility can pose significant challenges for their use in biological assays and for oral bioavailability in animal models.[3]
Q2: How can I predict the solubility of my specific this compound derivative?
While experimental determination is the gold standard, computational tools can provide useful predictions. The "QPlogS" value is a computed parameter that estimates aqueous solubility. Values below -5.0 often indicate poor aqueous solubility.[9] Several online platforms and software packages can calculate this and other physicochemical properties based on the chemical structure of your compound.
Q3: What are some advanced formulation strategies to improve the in vivo bioavailability of these compounds?
For in vivo studies, more advanced formulation techniques are often necessary to overcome the poor aqueous solubility of this class of compounds. Some effective strategies include:
-
Amorphous Solid Dispersions: This involves dispersing the drug in a polymer matrix.[10] This technique can significantly enhance the dissolution rate and apparent solubility of the compound.[3][11]
-
Nanoparticle Encapsulation: Formulating the compound into nanoparticles can increase its surface area, leading to improved dissolution and bioavailability.[12]
-
Liposomal Formulations: Encapsulating the drug within liposomes can improve its solubility and alter its pharmacokinetic profile.[3]
-
Prodrug Synthesis: A prodrug is a chemically modified version of the active drug that has improved solubility and is converted to the active form in the body.[3]
Q4: Are there any structural modifications I can make to my derivative to improve its intrinsic solubility?
Yes, medicinal chemistry strategies can be employed to enhance the intrinsic solubility of your lead compounds. Some approaches include:
-
Introduction of Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase the hydrophilicity of the molecule.
-
Heteroaromatic Ring Substitution: Replacing carbo-aromatic rings with heteroaromatic rings (e.g., pyridine) can be beneficial for absorption, distribution, metabolism, and excretion (ADME) properties, including solubility.[13]
-
Reduction of Molecular Weight and Lipophilicity: In some cases, simplifying the structure to reduce its size and lipophilicity can lead to improved solubility.
Data Summary
The following table summarizes the reported solubility of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in various solvents. Note that the solubility of specific derivatives will vary.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble/Poorly soluble | [1][2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][4] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [2][4] |
| Ethyl Acetate | Soluble | [4] |
Experimental Workflows
Workflow for Determining Aqueous Solubility
Caption: A general workflow for the experimental determination of aqueous solubility.
Decision Tree for Solubility Enhancement Strategy
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 3680-69-1 CAS MSDS (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrolo[2,3-d]pyrimidine Scaffolds: 4,6-Dichloro- vs. 4-Chloro- Derivatives
Introduction: The Privileged 7-Deazapurine Core
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has earned its status as a "privileged" structure. Its structural analogy to adenine allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] This guide provides an in-depth comparison of two key starting materials that provide entry into this chemical space: the workhorse 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and the more functionally complex 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine .
The choice between these two precursors is a critical decision point in a synthetic strategy. It dictates the accessible chemical diversity, the complexity of the synthetic route, and ultimately, the novelty of the resulting compounds. This document will dissect the nuances of their reactivity, explore their distinct applications with experimental data, and provide validated protocols to guide researchers in making the most informed choice for their drug discovery programs.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
A fundamental understanding begins with the basic properties of each molecule. While structurally similar, the addition of a second chlorine atom at the C6 position imparts tangible differences in molecular weight and likely influences crystal packing and melting point.
| Property | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | This compound |
| Chemical Structure | ||
| Molecular Formula | C₆H₄ClN₃[3] | C₆H₃Cl₂N₃[4] |
| Molecular Weight | 153.57 g/mol [3][5] | 188.01 g/mol [4] |
| Appearance | Light brown to off-white crystalline solid[5][6] | Data not specified, typically a solid |
| Melting Point | 170-175 °C[5] or 214-217 °C[3] | Data not available in provided search results |
| Solubility | Soluble in DMSO, DMF, ethanol; sparingly soluble in water[3][5] | Data not available in provided search results |
| CAS Number | 3680-69-1[6] | 97337-32-1[7] |
Part 2: Reactivity and Synthetic Strategy: The Tale of Two Chlorines
The primary distinction between these two scaffolds lies in their reactivity, which is governed by the number and position of the chloro substituents on the electron-deficient pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C6 positions are excellent leaving groups for SNAr reactions with nucleophiles such as amines, thiols, or alkoxides.[5] This is the most fundamental transformation for these scaffolds.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Offers a single, unambiguous site for substitution. This simplicity is its strength, leading to high-yield, predictable synthesis of 4-substituted products. This pathway is extensively used for creating blockbuster drugs like the JAK inhibitor Tofacitinib.[6][8]
-
This compound: Presents a more complex reactivity profile with two potential sites for substitution. Experimental evidence consistently shows that the C4 position is significantly more reactive than the C6 position. This differential reactivity is a powerful synthetic tool, allowing for the sequential and regioselective introduction of two different nucleophiles. For instance, amination often occurs selectively at C4 under milder conditions, leaving the C6-chloro group intact for subsequent functionalization.
Caption: SNAr pathways for mono- and di-chloro pyrrolopyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern drug discovery, and both scaffolds are excellent substrates.[9][10]
-
Suzuki-Miyaura Coupling: This reaction forges C-C bonds, typically with aryl or heteroaryl boronic acids.
-
With 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , the reaction proceeds cleanly to give the 4-aryl derivative.
-
With This compound , the outcome is condition-dependent. Using a controlled stoichiometry (approx. 1.2 equivalents) of boronic acid at lower temperatures (60-70°C) can favor regioselective mono-coupling at the C4 position.[11] Using an excess of boronic acid under reflux conditions can lead to double Suzuki coupling, affording 2,4-diaryl products.[11] This provides a strategic choice between creating a mono-aryl intermediate or a final di-aryl compound.
-
-
Buchwald-Hartwig Amination: This powerful method forms C-N bonds.[9]
-
The 4-chloro scaffold is routinely used in this reaction to introduce a wide variety of primary and secondary amines at the C4 position.
-
The 4,6-dichloro scaffold again displays regioselectivity. The C4 position is more susceptible to amination, allowing for the synthesis of 4-amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates.[12] These intermediates are invaluable as they possess a handle (the C6-chloro group) for further diversification via Suzuki coupling or a second SNAr reaction.
-
Caption: Synthetic utility of mono- vs. di-chloro pyrrolopyrimidines.
Part 3: Applications in Drug Discovery: Established Drugs vs. Novel Scaffolds
The synthetic possibilities directly translate into distinct applications in drug development.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The Foundation for Approved Drugs This intermediate is a cornerstone of several FDA-approved kinase inhibitors. Its primary utility is as the core scaffold for Janus kinase (JAK) inhibitors.[1][6]
-
Tofacitinib (Xeljanz®): Used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6][8]
-
Ruxolitinib (Jakafi®): Used to treat myelofibrosis and polycythemia vera.[6] In these molecules, the 4-chloro position is displaced by a nucleophilic amine, demonstrating the scaffold's role as a reliable building block for established therapeutic classes.[3]
-
-
This compound: A Gateway to Novelty and Selectivity The dichloro precursor opens the door to creating libraries of compounds with substitution at both C4 and C6. This is crucial for:
-
Exploring New Chemical Space: By introducing diverse functionalities at two positions, researchers can probe deeper into the ATP-binding pockets of kinases, potentially discovering novel interactions.
-
Tuning Kinase Selectivity: Differential substitution at C4 and C6 can be used to fine-tune a compound's selectivity profile, enhancing potency against the desired target while minimizing off-target effects on other kinases.[12]
-
Developing Multi-Targeted Inhibitors: This scaffold is ideal for designing inhibitors that intentionally target multiple receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, a strategy employed in modern cancer therapy.[12][13]
-
Part 4: Validated Experimental Protocols
To translate theory into practice, the following are representative, detailed protocols for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Objective: To synthesize a 4-aryl-7H-pyrrolo[2,3-d]pyrimidine derivative, a common step in the synthesis of kinase inhibitors.
-
Methodology: This protocol is adapted from standard procedures for Suzuki coupling on electron-deficient heterocycles.[10]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more modern pre-catalyst system like XPhos-Pd-G2 (0.02 eq).[14]
-
Solvent Addition: Add a degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Regioselective Buchwald-Hartwig Amination of this compound
-
Objective: To synthesize a 4-amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, leveraging the differential reactivity of the two chlorine atoms.
-
Methodology: This protocol employs carefully controlled conditions to favor mono-amination at the C4 position.[9][15]
-
Reagent Preparation: To a microwave vial or Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a strong, non-nucleophilic base such as NaOt-Bu or K₂CO₃ (2.0 eq).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.05 eq). The choice of ligand is critical and can significantly impact reaction efficiency.[16]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with stirring. A key parameter for selectivity is temperature; start at a moderate temperature (e.g., 60-80 °C) to favor C4 substitution. Monitor carefully by LC-MS to prevent over-reaction at the C6 position.
-
Work-up: After consumption of the starting material, cool the reaction. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via silica gel chromatography to isolate the 4-amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Conclusion and Strategic Recommendations
The choice between 4-Chloro- and this compound is a strategic one, hinging on the ultimate goal of the research program.
-
Choose 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine for:
-
Established Targets: Synthesizing known kinase inhibitors or their close analogues, particularly within the JAK inhibitor class.
-
Simplicity and Speed: When a robust, high-yielding, and predictable route to a C4-substituted product is required.
-
Scale-Up Campaigns: Its well-documented reactivity makes it suitable for producing large quantities of a specific target molecule.[6]
-
-
Choose this compound for:
-
Novel Drug Discovery: Creating diverse chemical libraries with substitutions at both C4 and C6 to identify new hits.
-
Structure-Activity Relationship (SAR) Studies: Systematically probing the effects of substitution at two distinct vectors on potency and selectivity.
-
Developing Multi-Targeted or Highly Selective Inhibitors: When the synthetic goal is to fine-tune the kinase selectivity profile through di-substitution.[12]
-
By understanding the distinct reactivity and synthetic potential of each of these foundational scaffolds, researchers can better navigate the complex yet rewarding field of kinase inhibitor development.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. This compound | 97337-32-1 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: An Essential Kinase Inhibitor Scaffold
Introduction
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous kinase inhibitors. Its strategic importance lies in its role as a key intermediate in the synthesis of blockbuster drugs such as Tofacitinib and Ruxolitinib, which are prescribed for the treatment of rheumatoid arthritis and myelofibrosis, respectively. The burgeoning pipeline of therapeutic agents targeting Janus kinases (JAKs) and other signaling pathways has intensified the demand for efficient, scalable, and cost-effective methods to produce this vital intermediate.
This guide provides a comprehensive comparison of the most prevalent synthetic routes to this compound. We will delve into the experimental details of each pathway, offering a critical analysis of their respective advantages and disadvantages in terms of yield, cost, safety, and scalability. This objective comparison is intended to empower researchers, chemists, and process development professionals in selecting the most suitable synthetic strategy for their specific needs, from laboratory-scale research to industrial-scale production.
Synthetic Strategies: A Detailed Overview
Several distinct synthetic pathways to this compound have been developed, each originating from different starting materials and employing unique chemical transformations. Here, we present a detailed examination of four prominent routes.
Route 1: The Diethyl Malonate Pathway
This five-step synthesis commences with the readily available and inexpensive starting material, diethyl malonate. The overall strategy involves the sequential construction of the pyrimidine and pyrrole rings.
Experimental Protocol:
-
α-Alkylation of Diethyl Malonate: Diethyl malonate is reacted with allyl bromide in the presence of a base to yield diethyl allylmalonate.
-
Cyclization with Amidine: The resulting diester undergoes cyclization with amidine to form the pyrimidine ring, yielding a bislactam intermediate.
-
Chlorination: The carbonyl groups of the bislactam are converted to chlorides using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give a dichloro pyrimidine derivative.
-
Oxidation of the Terminal Double Bond: The allyl group's terminal double bond is oxidatively cleaved to an aldehyde. This is typically achieved using potassium osmate hydrate and sodium periodate.
-
Intramolecular Cyclization: The final step involves a reaction with ammonia water, leading to a nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization to form the pyrrole ring, affording the target molecule.
This route provides a respectable overall yield of approximately 45.8%.[1]
Logical Relationship Diagram for the Diethyl Malonate Pathway
Caption: A five-step synthesis starting from diethyl malonate.
Route 2: The 2-Methyl-3,3-dichloroacrylonitrile Approach
This innovative two-step route is distinguished by its high overall yield, operational simplicity, and favorable safety and environmental profile.[1]
Experimental Protocol:
-
Condensation Reaction: 2-Methyl-3,3-dichloroacrylonitrile is condensed with trimethyl orthoformate in the presence of a Lewis acid catalyst to produce 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
-
One-Pot Addition, Cyclization, and Elimination: The intermediate from the first step undergoes a one-pot reaction with a formamidine salt (e.g., formamidine acetate or hydrochloride) in the presence of a base. This sequence involves an initial addition and condensation to form the pyrimidine and pyrrole rings, followed by the elimination of hydrogen chloride to yield this compound.
This route boasts an impressive overall yield of up to 81.7%, with the final step achieving a yield of 91.0%.[1] The use of inexpensive and readily available starting materials further enhances its appeal for large-scale production.
Logical Relationship Diagram for the 2-Methyl-3,3-dichloroacrylonitrile Approach
Caption: A highly efficient two-step synthesis.
Route 3: The Ethyl 2-Cyanoacetate and 2-Bromo-1,1-dimethoxyethane Pathway
This four-step synthesis is designed to be a safe, economical, and environmentally friendly process with high yields and purity.[2][3][4]
Experimental Protocol:
-
Coupling Reaction: Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
-
Pyrimidine Ring Formation: The resulting ester is treated with formamidine to construct the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
-
Pyrrole Ring Formation: The intermediate from the previous step is cyclized to form the pyrrole ring, giving 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Chlorination: The final step involves the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride to afford the desired product.
This method is reported to have a high overall yield and produces fewer by-products, leading to a reduction in waste.[2]
Logical Relationship Diagram for the Ethyl 2-Cyanoacetate and 2-Bromo-1,1-dimethoxyethane Pathway
Caption: A four-step synthesis with high yield and purity.
Route 4: The 5-Allyl-4,6-dichloropyrimidine Method
This three-step synthesis offers a relatively high overall yield but is hampered by the high cost of the starting material and the use of hazardous reagents.[1]
Experimental Protocol:
-
Aminolysis: 5-Allyl-4,6-dichloropyrimidine undergoes aminolysis to introduce an amino group.
-
Ozonolysis: The double bond of the allyl group is cleaved via ozonolysis to form an aldehyde. This step requires specialized equipment and careful handling of ozone, which can also lead to side reactions with the amino group.
-
Intramolecular Condensation: The final step is an intramolecular condensation to form the pyrrole ring, yielding the target compound.
While the reported overall yield is 66%, the economic and safety drawbacks make this route less favorable for large-scale industrial applications.[1]
Logical Relationship Diagram for the 5-Allyl-4,6-dichloropyrimidine Method
Caption: A three-step synthesis with a high-cost starting material.
Comparative Analysis
To facilitate a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below.
| Feature | Diethyl Malonate Pathway | 2-Methyl-3,3-dichloroacrylonitrile Approach | Ethyl 2-Cyanoacetate & 2-Bromo-1,1-dimethoxyethane Pathway | 5-Allyl-4,6-dichloropyrimidine Method |
| Number of Steps | 5 | 2 | 4 | 3 |
| Overall Yield | ~45.8%[1] | Up to 81.7%[1] | High (specific overall yield not consistently reported)[2] | ~66%[1] |
| Starting Materials | Diethyl malonate, allyl bromide | 2-Methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | 5-Allyl-4,6-dichloropyrimidine |
| Cost of Starting Materials | Low | Low | Low to moderate | High[1] |
| Key Reagents | Amidine, POCl₃, KOsO₄, NaIO₄ | Lewis acid, formamidine salt | Formamidine, POCl₃ | Ozone |
| Safety Concerns | Use of osmium tetroxide (toxic) | Generally considered safer | Standard laboratory precautions | Use of ozone (highly reactive and toxic)[1] |
| Scalability | Moderate | High | High | Low to moderate |
| Environmental Impact | Use of heavy metals | Greener approach with fewer steps and less waste[1] | Reduced waste compared to older methods[2] | Use of ozone can be problematic |
Conclusion and Future Perspectives
The synthesis of this compound has evolved significantly, with newer routes offering substantial improvements in efficiency, cost-effectiveness, and safety.
-
The 2-Methyl-3,3-dichloroacrylonitrile Approach stands out as a highly promising route for industrial-scale production. Its two-step process, high overall yield, and use of inexpensive starting materials make it an economically attractive and environmentally conscious choice.
-
The Ethyl 2-Cyanoacetate and 2-Bromo-1,1-dimethoxyethane Pathway also presents a robust and scalable option, with a focus on high purity and reduced waste generation.
-
The Diethyl Malonate Pathway , while being a more classical approach, remains a viable option, particularly for laboratory-scale synthesis, due to the low cost of its initial starting material.
-
The 5-Allyl-4,6-dichloropyrimidine Method , despite its good yield, is largely rendered impractical for large-scale synthesis by the high cost of its starting material and the safety hazards associated with ozonolysis.
The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including the desired scale, cost constraints, and available equipment. For drug development professionals and process chemists, the newer, more streamlined syntheses, particularly the 2-methyl-3,3-dichloroacrylonitrile approach, offer a clear advantage in the competitive landscape of pharmaceutical manufacturing. As the demand for kinase inhibitors continues to grow, further innovation in the synthesis of this crucial building block will undoubtedly remain an active area of research.
References
- 1. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 2. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
A Tale of Two Isomers: Unraveling the Biological Divergence of 4,6-dichloro- and 2,4-dichloro-pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold stands as a privileged structure, forming the core of numerous clinically significant kinase inhibitors.[1][2] This guide delves into a comparative analysis of two dichlorinated isomers of this scaffold: 4,6-dichloro-pyrrolo[2,3-d]pyrimidine and its more celebrated counterpart, 2,4-dichloro-pyrrolo[2,3-d]pyrimidine. While structurally similar, their paths in drug discovery diverge dramatically, a narrative that underscores the profound impact of atomic-level positional changes on biological activity. This guide will illuminate the well-documented journey of the 2,4-dichloro isomer as a cornerstone for potent kinase inhibitors and address the conspicuous absence of its 4,6-dichloro sibling in the scientific literature, offering insights into the underlying structure-activity relationships (SAR) that govern their disparate fates.
The 2,4-Dichloro-pyrrolo[2,3-d]pyrimidine Isomer: A Gateway to Potent Kinase Inhibition
The 2,4-dichloro-pyrrolo[2,3-d]pyrimidine isomer is a versatile and highly valued intermediate in the synthesis of a multitude of kinase inhibitors. Its strategic placement of chlorine atoms at the 2 and 4 positions of the pyrimidine ring provides reactive handles for sequential and regioselective nucleophilic aromatic substitution reactions, enabling the construction of diverse compound libraries for screening and optimization.
A Cornerstone in the Development of Janus Kinase (JAK) Inhibitors
Perhaps the most prominent application of 2,4-dichloro-pyrrolo[2,3-d]pyrimidine is as a key building block for Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of autoimmune diseases and cancers.
A prime example is the synthesis of Tofacitinib , a groundbreaking oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib leverages the differential reactivity of the chlorine atoms on the 2,4-dichloro-pyrrolo[2,3-d]pyrimidine core, allowing for the sequential introduction of different amine nucleophiles.
Head-to-Head Comparison: A Study in Contrasts
The profound difference in the biological utility of these two isomers is best illustrated through a direct comparison.
| Feature | 2,4-dichloro-pyrrolo[2,3-d]pyrimidine | 4,6-dichloro-pyrrolo[2,3-d]pyrimidine |
| Documented Biological Activity | Extensively documented as a key intermediate for potent inhibitors of JAK, VEGFR-2, EGFR, and other kinases.[3][4] | No significant biological activity reported in publicly available scientific literature or patents. |
| Role in Drug Discovery | Foundational scaffold for approved drugs (e.g., Tofacitinib) and numerous clinical and preclinical candidates.[5][6] | Largely absent from medicinal chemistry literature, suggesting a lack of therapeutic potential or synthetic utility. |
| Synthetic Utility | The differential reactivity of the C2 and C4 chlorine atoms allows for controlled, sequential substitutions, crucial for building molecular complexity. | The reactivity profile of the C4 and C6 chlorine atoms has not been extensively explored for the synthesis of biologically active compounds. |
| Structure-Activity Relationship (SAR) | The substitution patterns at the C2 and C4 positions are well-established to be critical for kinase inhibitory activity, with specific moieties conferring potency and selectivity.[7][8] | The lack of reported active derivatives suggests that substitutions at the C4 and C6 positions may not lead to productive interactions with kinase active sites. |
The Enigma of the 4,6-Dichloro Isomer: An Absence of Evidence
A comprehensive search of the scientific and patent literature reveals a striking void of information regarding the biological activity of 4,6-dichloro-pyrrolo[2,3-d]pyrimidine. This absence is not merely an oversight but likely a reflection of early-stage screening results that did not yield promising activity. Several factors, grounded in the principles of medicinal chemistry, could contribute to this disparity:
-
Steric Hindrance and Inaccessible Binding Pockets: The arrangement of the chlorine atoms on the 4,6-dichloro isomer may result in steric clashes within the ATP-binding pockets of target kinases. The positioning of substituents is critical for achieving the precise molecular interactions required for potent inhibition. It is plausible that the geometry of the 4,6-dichloro scaffold does not permit the optimal orientation of functional groups necessary for binding.
-
Unfavorable Electronic Properties: The electronic distribution across the pyrrolo[2,3-d]pyrimidine ring system is influenced by the position of the electron-withdrawing chlorine atoms. This, in turn, affects the pKa of the pyrrole nitrogen and the hydrogen bonding capabilities of the scaffold, which are often crucial for anchoring inhibitors within the kinase hinge region. The electronic landscape of the 4,6-dichloro isomer may be less conducive to forming these critical interactions.
-
Synthetic Accessibility and Versatility: While not directly related to biological activity, the synthetic routes to the 4,6-dichloro isomer may be less established or more complex than those for the 2,4-dichloro isomer. The well-defined and reliable synthesis of the 2,4-dichloro isomer has undoubtedly contributed to its widespread use in drug discovery campaigns.
Experimental Protocols
To empower researchers in the evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X substrate solution (e.g., a specific peptide substrate for JAK2) in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP.
-
Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilutions to the assay wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Add 2.5 µL of the 2X JAK2 enzyme solution to each well (except negative controls).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal. A common method is to use a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizing the Divergence: Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the pivotal JAK-STAT signaling pathway and a typical workflow for screening kinase inhibitors.
Figure 1: The canonical JAK-STAT signaling pathway.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Pyrrolo[2,3-D]pyrimidine compounds - Patent US-RE41783-E - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 4,6-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in the design of targeted therapies.[1] Its structural resemblance to adenine allows it to function as a privileged ATP-competitive inhibitor for a multitude of protein kinases, which are critical regulators of cellular signaling and frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from the versatile 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine starting material, offering field-proven insights into the rational design of potent and selective kinase inhibitors.
The Strategic Importance of the 7-Deazapurine Core
The 7-deazapurine nucleus serves as an exceptional "warhead" for kinase inhibitors. By mimicking the purine core of ATP, it effectively anchors the molecule within the highly conserved ATP-binding pocket of kinases.[1] The true power of this scaffold, however, lies in the strategic placement of reactive chlorine atoms at the C4 and C6 positions. These sites provide synthetic handles for introducing a diverse array of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The primary goal of SAR studies on this scaffold is to explore the chemical space around these positions to achieve optimal interactions with the target kinase while minimizing off-target effects.[3][4]
A Modular Approach to Synthesis: Building a Diverse Chemical Library
The derivatization of the this compound core is typically achieved through a modular and highly efficient synthetic strategy employing modern cross-coupling reactions. This approach allows for the systematic and independent modification of the C4 and C6 positions, which is fundamental to building a focused library of analogs for SAR studies.
The two most pivotal reactions in this process are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . The differential reactivity of the chlorine atoms at C4 and C6 often allows for a sequential and regioselective approach. The C4 chlorine is generally more susceptible to nucleophilic aromatic substitution, including the Buchwald-Hartwig amination, while the C6 chlorine is more amenable to Suzuki coupling.[5] This differential reactivity is a key consideration in the design of the synthetic route.
Caption: A typical synthetic workflow for generating 4,6-disubstituted-7H-pyrrolo[2,3-d]pyrimidine analogs.
Comparative Analysis of Structure-Activity Relationships
The following sections provide a comparative analysis of the SAR for 4,6-disubstituted-7H-pyrrolo[2,3-d]pyrimidine analogs against several key kinase targets. The data is presented in tabular format to facilitate a clear comparison of how modifications at the C4 and C6 positions influence inhibitory potency.
RET Kinase Inhibitors
Gene fusions and mutations of the RET (Rearranged during Transfection) kinase are known drivers in various cancers, including non-small cell lung cancer and thyroid cancer.[6] The 7-deazapurine scaffold has been extensively explored for the development of potent and selective RET inhibitors.
Table 1: SAR of 4,6-Disubstituted-7H-pyrrolo[2,3-d]pyrimidines as RET Kinase Inhibitors [6]
| Compound | C4-Substituent | C6-Substituent | RET IC50 (µM) |
| 1 | 2-(4-aminophenyl)acetate | H | >10 |
| 2 | 2-(4-aminophenyl)acetate | 4-isopropylphenyl | 7.69 |
| 3 | 2-(4-aminophenyl)acetate | 3-tert-butyl-N-methyl-1H-pyrazole | 0.127 |
| 4 | 2-(4-aminophenyl)acetate | 5-tert-butylisoxazole | 0.076 |
| 5 | 2-(4-aminophenyl)acetate | 4-methylsulfonylphenyl | <0.01 |
Analysis of RET Inhibitor SAR:
-
C4-Substituent: A 2-(4-aminophenyl)acetate moiety at the C4 position serves as a good anchor, with the terminal carboxylate or amide group often designed to interact with the solvent-exposed region of the ATP-binding pocket.[6]
-
C6-Substituent: The nature of the substituent at the C6 position is critical for potency. Simple alkylphenyl groups, as in compound 2 , confer only modest activity. The introduction of more complex heterocyclic moieties, such as a pyrazole (compound 3 ) or isoxazole (compound 4 ), significantly enhances potency. The most potent analogs, like compound 5 , feature a 4-methylsulfonylphenyl group, suggesting that this moiety forms favorable interactions within a deeper, less conserved "back pocket" of the kinase, a characteristic of Type II inhibitors.[6]
CSF1R Kinase Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the regulation of macrophages and is a validated target in oncology and inflammatory diseases.[5] The 7-deazapurine scaffold has yielded highly potent and selective CSF1R inhibitors.
Table 2: SAR of 4,6-Disubstituted-7H-pyrrolo[2,3-d]pyrimidines as CSF1R Kinase Inhibitors [2][5]
| Compound | C4-Substituent | C6-Substituent | CSF1R IC50 (nM) |
| 6 | N-methyl-N-(3-methylbenzyl)amine | H | >1000 |
| 7 | N-methyl-N-(3-methylbenzyl)amine | Phenyl | <5 |
| 8 | N-methyl-N-(3-methylbenzyl)amine | 3-methylphenyl | <5 |
| 9 | N-methyl-N-(3-methylbenzyl)amine | 6-(pyridin-3-yl) | <5 |
| 10 | N-methyl-N-(3-methylbenzyl)amine | 6-((pyridin-3-ylmethyl)amino)pyridin-3-yl | Low nanomolar |
Analysis of CSF1R Inhibitor SAR:
-
C4-Substituent: An N-methyl-N-(3-methylbenzyl)amine at the C4 position appears to be a favorable moiety for CSF1R inhibition.[5] Methylation of the amino group has been shown to reduce off-target activity against kinases like EGFR.[2]
-
C6-Substituent: Similar to the RET inhibitors, the C6 position is a key determinant of potency. An unsubstituted core (compound 6 ) is inactive. The introduction of an aryl or heteroaryl group via Suzuki coupling, as seen in compounds 7 , 8 , and 9 , leads to a dramatic increase in potency. More elaborate bi-aryl systems, such as in compound 10 , can further enhance activity and provide opportunities to modulate physicochemical properties.[5]
Multi-Targeted Kinase Inhibitors
The 7-deazapurine scaffold can also be elaborated to generate inhibitors that target multiple kinases, which can be advantageous in treating complex diseases like cancer.[7][8]
Table 3: SAR of 4-Amino-Substituted-7H-pyrrolo[2,3-d]pyrimidines as Multi-Targeted Kinase Inhibitors [7][8]
| Compound | C4-Substituent | Target Kinases | IC50 (nM) |
| 11k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | EGFR | 79 |
| Her2 | 40 | ||
| VEGFR2 | 98 | ||
| CDK2 | 204 |
Analysis of Multi-Targeted Inhibitor SAR:
-
C4-Substituent: In this series, a more extended and functionalized substituent at the C4 position, a benzohydrazide derivative, allows for interactions with multiple kinases. The halogenated benzylidene moiety of compound 11k is crucial for its broad-spectrum activity.[7][8] This demonstrates that by extending the C4 substituent, one can achieve interactions with features unique to different kinase active sites, leading to a multi-targeted profile.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for a key synthetic transformation and a standard biological assay.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with an arylboronic acid.
Materials:
-
4-Amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add the 4-amino-6-chloro-7H-pyrrolo[2,3-d]pyrimidine, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 2:1 ratio). The solvent should be degassed prior to use.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often shorten the reaction time significantly.[9]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.
-
Base: The base (K₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Validation of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine as a Critical Drug Intermediate
Introduction: The Bedrock of Kinase Inhibitor Synthesis
In the landscape of modern pharmacology, particularly in the development of targeted therapies, the quality of starting materials and intermediates is paramount. The final efficacy and safety of an Active Pharmaceutical Ingredient (API) are intrinsically linked to the purity and well-defined character of its chemical precursors. This guide provides an in-depth validation of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors.
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous successful kinase inhibitors.[1] Its structure is adept at targeting the ATP-binding site of kinases, enzymes often implicated in inflammatory diseases and cancer.[1][2] Drugs like Tofacitinib, Ruxolitinib, and Baricitinib, used to treat conditions such as rheumatoid arthritis and myelofibrosis, all rely on a pyrrolo[2,3-d]pyrimidine-based structure.[3] Consequently, the robust validation of its chlorinated precursor, this compound, is not merely a procedural step but a foundational requirement for ensuring the quality and consistency of these life-changing therapies.
This document will dissect the synthesis, analytical validation, and comparative standing of this compound, providing researchers and drug development professionals with a comprehensive framework grounded in scientific integrity and regulatory expectations.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The strategic importance of the this compound intermediate stems from the inherent advantages of its core structure. The two chlorine atoms at positions 4 and 6 serve as versatile reactive handles, allowing for sequential and regioselective nucleophilic substitutions. This enables the precise, step-wise construction of complex molecules with desired pharmacological profiles. The nitrogen-rich heterocyclic system facilitates crucial hydrogen bonding interactions within the kinase hinge region, a key determinant of binding affinity and inhibitory potency.
Caption: Role of the pyrrolo[2,3-d]pyrimidine scaffold in kinase binding.
Manufacturing Controls and Synthesis: Ensuring a High-Quality Starting Point
The quality of a drug intermediate is established through a well-controlled and reproducible manufacturing process. The synthesis of this compound must adhere to Good Manufacturing Practice (GMP) principles as outlined in International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 and Q11.[4] These guidelines mandate a controlled production environment, validated processes, documented impurity control, and complete traceability.[4]
A common synthetic pathway starts from simpler materials like diethyl malonate and proceeds through several steps to construct the heterocyclic core, followed by chlorination.
References
The Ascendancy of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition: A Comparative Analysis
A Senior Application Scientist's Guide to Structure, Selectivity, and Cellular Efficacy
In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase ATP-binding site, providing a versatile framework for designing next-generation therapeutics. This guide offers an in-depth comparative analysis of pyrrolo[2,3-d]pyrimidine derivatives against other classes of kinase inhibitors, supported by experimental data and protocols for researchers in drug discovery and development.
The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Core
The success of the pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to serve as a "privileged" structure in kinase inhibitor design. This 7-deazapurine core mimics the natural purine ring of ATP, enabling it to form key hydrogen bonds with the hinge region of the kinase active site. This fundamental interaction provides a strong anchor for the inhibitor, from which further chemical modifications can be made to enhance potency and selectivity for the target kinase. Several FDA-approved drugs, including tofacitinib and baricitinib, are based on this versatile scaffold, highlighting its clinical significance.[1]
Comparative Analysis of Kinase Inhibition
To illustrate the performance of pyrrolo[2,3-d]pyrimidine derivatives, we will compare them against other well-established kinase inhibitors targeting three clinically relevant kinase families: Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.
Janus Kinase (JAK) Inhibition: Tofacitinib vs. Ruxolitinib
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Tofacitinib, a pyrrolo[2,3-d]pyrimidine-based inhibitor, and Ruxolitinib, which features a pyrrolopyrazine core, are both potent JAK inhibitors.
Table 1: Comparative in vitro Inhibitory Potency (IC50 in nM) of Tofacitinib and Ruxolitinib against JAK Isoforms
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | 112 | 20 | 1 | >3000 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data compiled from multiple sources. Note that IC50 values can vary based on experimental conditions.
Tofacitinib exhibits potent inhibition of JAK3 and JAK2, with moderate activity against JAK1.[2] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2] This difference in selectivity can influence their therapeutic applications and side-effect profiles. While both have shown efficacy in treating conditions like alopecia areata, the choice of inhibitor may depend on the specific JAK isoforms driving the pathology.[3][4][5]
EGFR Inhibition: A Pyrrolo[2,3-d]pyrimidine Derivative vs. First-Generation Inhibitors
Mutations in the Epidermal Growth Factor Receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC). While first-generation inhibitors like erlotinib and gefitinib were initially effective, the emergence of resistance mutations, such as T790M, necessitated the development of next-generation inhibitors. Osimertinib, which incorporates a pyrrolo[2,3-d]pyrimidine scaffold, was designed to overcome this resistance.
Table 2: Comparative in vitro Inhibitory Potency (IC50 in nM) of EGFR Inhibitors against Wild-Type and Mutant EGFR
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (ex19del) | EGFR (L858R/T790M) |
| Gefitinib | 160 | 11 | 6.4 | 2000 |
| Dacomitinib | 1.9 | 1.1 | 0.6 | 12 |
| Osimertinib | 184 | 1.4 | 1.2 | 1.1 |
Data adapted from a comprehensive kinase inhibitor profiling study.[6][7]
The data clearly demonstrates the superior potency of osimertinib against the T790M resistance mutation compared to first-generation inhibitors.[6][7] Furthermore, network meta-analyses of clinical trials have shown that osimertinib is associated with superior overall survival compared to erlotinib-based regimens in the first-line treatment of advanced EGFR-mutated NSCLC.[8][9][10]
RET Kinase Inhibition: The Rise of Selective Pyrrolo[2,3-d]pyrimidines
Oncogenic fusions and mutations in the RET proto-oncogene are found in various cancers, including thyroid and lung cancers. Early treatments relied on multi-kinase inhibitors like vandetanib and cabozantinib, which also target other kinases, leading to off-target side effects. The development of selective RET inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold represents a significant advancement.
Experimental Protocols for Comparative Analysis
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used in the comparative analysis of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine derivative and the comparator inhibitor in DMSO.
-
Dilute the recombinant target kinase and its specific substrate in the appropriate kinase assay buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add the diluted inhibitors to the wells of a 96-well or 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with no enzyme as a background control.
-
Add the diluted kinase to all wells except the background control.
-
Add the substrate to all wells.
-
-
Reaction and Detection:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes remaining ATP).
-
Add the detection reagent (e.g., a luciferase/luciferin-based reagent that measures ADP production) and incubate as required.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all other readings.
-
Normalize the data to the no-inhibitor control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of Signaling Pathways
Western blotting allows for the detection of changes in the phosphorylation status of key proteins within a signaling pathway following inhibitor treatment, providing mechanistic insights.
Workflow:
Caption: Workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the kinase inhibitors at specified concentrations for a defined time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-STAT3, phospho-EGFR) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and its inhibition.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and its inhibition.
RET Signaling Pathway
Caption: The RET signaling pathway and its inhibition.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally valuable platform for the development of highly effective and selective kinase inhibitors. As demonstrated through the comparative analysis of inhibitors targeting JAK, EGFR, and RET kinases, derivatives of this scaffold often exhibit superior potency, selectivity, and the ability to overcome clinical resistance mechanisms compared to earlier generation or different structural classes of inhibitors. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, contributing to the ongoing advancement of targeted cancer therapies. The continued exploration and optimization of the pyrrolo[2,3-d]pyrimidine core will undoubtedly lead to the discovery of even more effective and safer kinase inhibitors in the future.
References
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib and ruxolitinib show efficacy in alopecia areata: shows meta-analysis [medicaldialogues.in]
- 4. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment outcome of oral tofacitinib and ruxolitinib in patients with alopecia areata: A systematic review and meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine Compounds
This guide provides an in-depth comparison of common cytotoxicity assays for the evaluation of novel 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine compounds, a promising class of kinase inhibitors. As researchers and drug development professionals, selecting the appropriate assay is paramount for generating accurate and reproducible data. This document will delve into the mechanistic basis of these assays, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to make informed decisions in your research.
The 7-deazapurine scaffold of pyrrolo[2,3-d]pyrimidines bears a structural resemblance to adenine, allowing for competitive binding to the ATP-binding sites of various kinases.[1] This characteristic has positioned them as a significant area of interest in the development of targeted therapies for oncology and inflammatory diseases.[2] Consequently, robust and reliable methods for assessing their cytotoxic effects are essential.
The Critical Choice: Selecting the Right Cytotoxicity Assay
The selection of a cytotoxicity assay should not be arbitrary. Each assay measures a different aspect of cellular health, and understanding these differences is key to interpreting your results correctly. For kinase inhibitors like the this compound derivatives, which can induce a range of cellular responses from cytostatic to apoptotic, a multi-assay approach is often warranted.
Here, we compare four widely-used cytotoxicity assays: MTT, MTS, LDH, and Neutral Red Uptake. Each offers distinct advantages and is susceptible to specific interferences that are particularly relevant when screening novel chemical entities.
| Assay | Principle | Advantages | Disadvantages | Best For |
| MTT | Measures mitochondrial reductase activity. | Well-established, cost-effective. | Requires a solubilization step, potential for interference from colored compounds and kinase inhibitors.[1][3] | Initial high-throughput screening. |
| MTS | A second-generation tetrazolium salt assay measuring mitochondrial reductase activity. | No solubilization step, higher throughput than MTT.[4] | Can be interfered with by colored compounds. | High-throughput screening where convenience is a priority. |
| LDH | Measures lactate dehydrogenase release from damaged cells. | Directly measures cell membrane integrity. | Less sensitive for early-stage apoptosis, potential for high background from serum in media.[1][5] | Detecting necrosis or late-stage apoptosis. |
| Neutral Red | Measures the uptake of neutral red dye into the lysosomes of viable cells. | Sensitive to early cytotoxic events.[5][6] | Can be influenced by compounds affecting lysosomal pH. | Assessing early cytotoxic effects and lysosomal function. |
In-Depth Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[7][8] The amount of formazan produced is proportional to the number of viable cells.
Workflow for the MTT Assay
Caption: A stepwise workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of your novel this compound compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for your desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Expert Insights & Trustworthiness:
-
Causality: The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, which can be affected by compounds that interfere with cellular metabolism. Some kinase inhibitors have been shown to directly impact mitochondrial function, potentially leading to an under- or overestimation of cytotoxicity.[1]
-
Self-Validation: Always include a positive control (e.g., a known cytotoxic agent like doxorubicin) to validate the assay's performance. For colored compounds, include a "compound-only" control (compound in media without cells) to subtract any background absorbance.[10]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a "second-generation" tetrazolium dye assay where the resulting formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step and reducing the number of handling steps.[4]
Workflow for the MTS Assay
Caption: A streamlined workflow of the MTS cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding & Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate for the desired exposure time.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[4]
-
Color Development: Incubate the plate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[4]
Expert Insights & Trustworthiness:
-
Causality: Similar to MTT, the MTS assay relies on cellular metabolic activity. The direct addition of the reagent to the wells simplifies the protocol but also means the compound is present during the color development, increasing the potential for chemical interference.
-
Self-Validation: The same controls as for the MTT assay are crucial, especially the "compound-only" control to account for any intrinsic color of your novel compounds.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[11] It is a direct measure of cytotoxicity, specifically necrosis or late-stage apoptosis.
Workflow for the LDH Assay
Caption: Workflow for the LDH cytotoxicity assay measuring membrane integrity.
Detailed Protocol:
-
Cell Seeding & Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.
Expert Insights & Trustworthiness:
-
Causality: LDH release is a hallmark of compromised cell membrane integrity. This assay is less likely to be affected by the metabolic activity of the cell and is a more direct measure of cell death.
-
Self-Validation: It is critical to include a maximum LDH release control (by lysing a set of untreated cells) and a spontaneous LDH release control (from untreated cells) to accurately calculate the percentage of cytotoxicity.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[6] A decrease in the uptake of the dye is indicative of cytotoxicity.
Workflow for the Neutral Red Uptake Assay
Caption: The Neutral Red Uptake assay workflow for assessing cell viability.
Detailed Protocol:
-
Cell Seeding & Compound Treatment: Follow steps 1 and 2 as for the MTT assay.
-
Incubation: Incubate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red to each well. Incubate for 2-3 hours.[6]
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of destain solution (e.g., a mixture of ethanol and acetic acid) to each well and shake for 10 minutes to extract the dye.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[12]
Expert Insights & Trustworthiness:
-
Causality: This assay relies on both intact cell membranes for dye uptake and functional lysosomes for dye sequestration. It can be a sensitive indicator of early cytotoxic events.[5]
-
Self-Validation: The intensity of the color is directly proportional to the number of viable cells. As with other assays, appropriate controls are essential for accurate data interpretation.
Mechanism of Action: Targeting Kinase Signaling Pathways
The cytotoxic effects of this compound derivatives are often rooted in their ability to inhibit key kinases involved in cancer cell proliferation and survival.[13] Two such critical pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.
The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[14] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation. Novel this compound compounds can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[5][15]
Hypothetical Comparative Data for Novel Compound "PY-123"
To illustrate the potential differences in results obtained from these assays, consider the following hypothetical data for a novel this compound compound, "PY-123," tested against a human non-small cell lung cancer cell line (A549).
| Assay | IC₅₀ (µM) | Interpretation |
| MTT | 5.2 | Indicates a moderate reduction in metabolic activity. |
| MTS | 4.8 | Similar to MTT, suggesting a consistent effect on mitochondrial function. |
| LDH | 15.8 | Higher IC₅₀ suggests that at lower concentrations, the compound may be more cytostatic than directly cytotoxic, with membrane damage occurring at higher concentrations. |
| Neutral Red | 3.5 | Lower IC₅₀ may indicate that early cytotoxic events, possibly involving lysosomal stress, occur at concentrations that do not yet cause significant metabolic inhibition or membrane rupture. |
Interpreting IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] A lower IC₅₀ value indicates that less of the compound is required to inhibit the measured process by half, signifying greater potency.[16] When evaluating novel drugs, it is crucial to consider the therapeutic window, comparing the IC₅₀ in cancer cells versus normal cells to assess selectivity.[17]
Conclusion: An Integrated Approach for Robust Data
The evaluation of novel this compound compounds requires a thoughtful and multi-faceted approach to cytotoxicity testing. No single assay can provide a complete picture of a compound's biological effects. By understanding the principles, advantages, and limitations of different assays, researchers can design more robust experimental strategies. We recommend an initial screen with a high-throughput assay like MTS, followed by secondary assays such as LDH or Neutral Red to elucidate the mechanism of cell death. This integrated approach, grounded in a solid understanding of the underlying cell biology and potential compound interferences, will yield more reliable and translatable results in the quest for novel anticancer therapeutics.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The Importance of IC50 Determination | Visikol [visikol.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Ascendant Trajectory of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Modern Drug Discovery
The this compound scaffold, a 7-deazapurine analog, has carved a significant niche in medicinal chemistry, particularly in the relentless pursuit of targeted therapies for oncology and inflammatory diseases.[1] Its structural mimicry of adenine facilitates competitive binding to the ATP-binding sites of a multitude of kinases, rendering it a privileged core for the rational design of potent and selective inhibitors.[2] This guide, curated from the perspective of a seasoned application scientist, provides an in-depth technical exploration of the in vitro and in vivo evaluation of derivatives stemming from this versatile scaffold. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and objectively compare the performance of these compounds, supported by experimental data.
The core premise of this guide is to empower researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies required to rigorously assess this promising class of molecules. From initial in vitro cytotoxicity screening to mechanistic deep dives and pivotal in vivo efficacy studies, we will navigate the critical path of preclinical evaluation.
I. Foundational In Vitro Evaluation: From Cytotoxicity to Target Engagement
The initial phase of evaluating novel this compound derivatives invariably begins with a battery of in vitro assays. These preliminary screens are designed to ascertain the cytotoxic potential of the compounds against various cancer cell lines and to confirm their interaction with the intended molecular targets.
A. Gauging Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a workhorse for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt to purple formazan crystals by metabolically active cells, a process catalyzed by NAD(P)H-dependent oxidoreductase enzymes. The quantity of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cell Viability
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Addition and Formazan Solubilization:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
B. Unveiling the Mechanism: Apoptosis and Cell Cycle Analysis
A hallmark of many successful anticancer agents is their ability to induce programmed cell death, or apoptosis. Concurrently, understanding a compound's effect on the cell cycle can provide crucial mechanistic insights.
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V⁻/PI⁻): Live cells
- Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells
- Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells
- Upper-left (Annexin V⁻/PI⁺): Necrotic cells
Propidium iodide can also be used to analyze the cell cycle distribution. By staining the DNA of fixed and permeabilized cells, the proportion of cells in the G0/G1, S, and G2/M phases can be quantified based on their DNA content.[3]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment and Fixation:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
2. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)
To definitively demonstrate that a pyrrolo[2,3-d]pyrimidine derivative binds to its intended kinase target within the complex cellular milieu, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[4] This method is predicated on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment:
-
Treat intact cells with the test compound or vehicle (DMSO) for a designated period (e.g., 1 hour) to allow for cellular uptake and target binding.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target kinase in the soluble fraction using Western blotting or ELISA.
4. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
II. In Vivo Validation: From Xenograft Models to Efficacy Assessment
While in vitro assays provide a wealth of information, the ultimate test of a potential therapeutic agent lies in its performance within a living organism. In vivo studies using xenograft mouse models are the gold standard for preclinical evaluation of anticancer drugs.[5]
A. Establishing the Xenograft Model
This involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
1. Cell Preparation:
-
Culture the desired human cancer cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells/100 µL.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.
2. Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD-SCID).
3. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
B. In Vivo Efficacy Study
Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups to assess the anti-tumor efficacy of the pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Protocol: In Vivo Efficacy Assessment
1. Group Randomization and Dosing:
-
Randomize mice into groups (n=8-10 per group) with comparable average tumor volumes.
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound at various doses daily or on a predetermined schedule for a set period (e.g., 21 days). Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).
2. Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
3. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Statistically analyze the differences in tumor volumes and weights between the groups.
III. Performance Comparison and Structure-Activity Relationship (SAR)
The true value of this guide lies in its ability to facilitate the comparison of different this compound derivatives. By systematically evaluating a series of compounds, researchers can elucidate the structure-activity relationship (SAR), which provides invaluable insights for the design of more potent and selective analogs.
Key Structural Modifications and Their Impact:
-
Substitutions at the C2 and C4 positions: The chlorine atoms at these positions are excellent leaving groups, allowing for the introduction of various amines and other nucleophiles. The nature of the substituent at C4, in particular, has been shown to be critical for kinase inhibitory activity and selectivity.[6]
-
Modifications at the N7 position of the pyrrole ring: Alkylation or arylation at this position can influence the compound's pharmacokinetic properties and its interaction with the kinase active site.
-
Substitutions on the pyrrole ring: Introduction of different functional groups on the pyrrole moiety can further modulate the compound's activity and selectivity.
Comparative Data Presentation:
To facilitate a clear comparison, all quantitative data should be summarized in well-structured tables.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HT-29 |
| Derivative A | -NH-(4-fluorophenyl) | -H | 5.2 | 8.1 | 6.5 |
| Derivative B | -NH-(3-chloro-4-fluorophenyl) | -H | 2.8 | 4.5 | 3.1 |
| Derivative C | -NH-(4-methoxyphenyl) | -CH₃ | 15.7 | 22.4 | 18.9 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.0 |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative B | EGFR | 15 |
| VEGFR2 | 32 | |
| PDGFRβ | 58 | |
| Sunitinib | VEGFR2 | 28 |
| PDGFRβ | 2 |
Table 3: In Vivo Efficacy of Selected Derivatives in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., qd) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1520 ± 180 | - | +5 |
| Derivative B | 25 | 780 ± 95 | 48.7 | -2 |
| Derivative B | 50 | 450 ± 60 | 70.4 | -8 |
| Positive Control | 10 | 510 ± 75 | 66.4 | -12 |
IV. Visualizing the Science: Diagrams and Workflows
To enhance the clarity and accessibility of the information presented, diagrams created using Graphviz are provided below.
A. General Synthetic Scheme
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of a Privileged Scaffold
4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal intermediate in contemporary medicinal chemistry. Its fused pyrrole and pyrimidine ring system, adorned with reactive chlorine atoms, presents a versatile scaffold for the synthesis of a multitude of biologically active molecules. This 7-deazapurine analog is a cornerstone in the development of targeted therapies, most notably Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune disorders and various cancers.[1] Given its critical role in drug discovery and development, a robust and comprehensive analytical toolkit for its characterization is not merely a matter of quality control but a fundamental necessity for advancing therapeutic innovation.
This guide provides an in-depth comparison of various analytical methodologies for the characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in their pursuit of reliable and reproducible results.
Chromatographic Techniques: Purity and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the premier technique for determining the purity of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. A well-developed HPLC method is crucial for monitoring reaction progress, identifying impurities, and for the final quality control of the synthesized intermediate.
The selection of the stationary and mobile phases is critical for achieving optimal separation. Below is a comparison of two common reversed-phase HPLC methods.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Principle | Primarily hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π). |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient. | Methanol/Water gradient is often preferred to enhance π-π interactions. |
| Advantages | Robust, widely applicable, excellent for separating non-polar impurities. | Offers alternative selectivity, particularly for aromatic and unsaturated compounds. |
| Considerations | May not resolve isomers or compounds with similar hydrophobicity. | Selectivity is highly dependent on the mobile phase composition. |
This protocol outlines a general procedure for the purity analysis of this compound using a C18 column.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Causality: The use of a C18 column provides a good balance of hydrophobic retention for the pyrrolopyrimidine core. The gradient elution is essential to separate impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by protonating any residual silanols on the stationary phase and ensuring the analyte is in a single ionic form.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs and Impurities
While HPLC is generally preferred, GC-MS can be a powerful tool for the analysis of more volatile derivatives or for identifying volatile impurities in the this compound sample. The high sensitivity and structural information provided by mass spectrometry make it an excellent technique for trace-level impurity identification.[2]
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).
-
Column: A low-polarity column such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Causality: The DB-5MS column is a good general-purpose column for separating a wide range of compounds based on their boiling points and polarity. The temperature program is designed to elute compounds with varying volatilities. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods are paramount for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity and substitution pattern of the pyrrolopyrimidine core.
¹H NMR (Expected):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.0 - 12.5 | br s | N7-H |
| ~8.6 - 8.8 | s | C2-H |
| ~7.5 - 7.8 | s | C5-H |
¹³C NMR (Expected, based on 4,6-dichloropyrimidine[4]):
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C4, C6 |
| ~158 | C2 |
| ~120 | C5 |
| ~152 | C7a |
| ~100 | C4a |
Causality of Chemical Shifts:
-
N-H Proton: The pyrrole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.[3]
-
C2-H Proton: This proton on the pyrimidine ring is adjacent to two nitrogen atoms, resulting in a downfield shift.
-
C5-H Proton: This proton on the pyrrole ring will be influenced by the adjacent nitrogen and the electron-withdrawing pyrimidine ring.
-
C4 and C6 Carbons: These carbons are directly attached to chlorine atoms, leading to a significant downfield shift due to the inductive effect of the electronegative halogens.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretch (pyrrole) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (ring vibrations) |
| 800 - 600 | C-Cl stretch |
Causality of Vibrations: The N-H stretching vibration of the pyrrole ring is typically a broad peak due to hydrogen bonding. The aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the fused ring system, including the characteristic C-Cl stretches.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of this compound and for gaining structural information through its fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will have a characteristic isotopic pattern. The most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, we expect to see peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1. For C₆H₃Cl₂N₃, the expected molecular weight is approximately 187 g/mol .
-
Fragmentation: Common fragmentation pathways for halogenated heterocyclic compounds involve the loss of a chlorine atom (M-Cl)⁺ and the loss of HCl (M-HCl)⁺.
Thermal Analysis: Assessing Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any residual solvents or water.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Expected Results: A stable compound will show a single-step decomposition at a high temperature. The absence of significant weight loss at temperatures below 100 °C indicates the absence of water or volatile solvents.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to study phase transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Size: 2-5 mg, sealed in an aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the expected melting point.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Expected Results: A sharp endothermic peak will be observed at the melting point of the compound. The purity of the compound can be estimated from the shape of the melting peak.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. No single technique can provide all the necessary information. By judiciously combining chromatographic, spectroscopic, and thermal analysis methods, researchers can confidently establish the identity, purity, and stability of this critical pharmaceutical intermediate. This guide provides a framework for selecting and implementing the most appropriate analytical tools, thereby ensuring the integrity of the data that underpins the development of next-generation therapeutics.
References
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the Pyrrolo[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, bearing a close structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry allows compounds built on this framework to competitively bind to the ATP-binding site of a vast array of protein kinases, making it a fertile ground for the development of targeted therapies.[3][4] Kinase inhibitors featuring this scaffold have shown remarkable success in treating various malignancies and inflammatory diseases.[3] However, the high conservation of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory requirement but a cornerstone of rational drug design and development.
This guide provides an in-depth comparison of methodologies for profiling the selectivity of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, using prominent examples to illustrate the principles and data interpretation. As a Senior Application Scientist, my goal is to not only present protocols but to explain the causality behind experimental choices, enabling you to design and interpret your own selectivity studies with confidence.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The human kinome comprises over 500 protein kinases that regulate virtually all cellular processes. While a drug may be designed to inhibit a specific kinase driving a disease, its interaction with other kinases can lead to a variety of outcomes:
-
Toxicity: Inhibition of kinases essential for normal physiological functions can result in adverse effects. For instance, off-target inhibition of kinases in the heart or liver can lead to cardiotoxicity or hepatotoxicity, respectively.
-
Polypharmacology: In some cases, inhibiting multiple kinases can be beneficial, leading to a synergistic therapeutic effect. However, this "beneficial polypharmacology" must be well-characterized and distinguished from detrimental off-target activity.
-
Drug Resistance: The activation of alternative signaling pathways, sometimes due to the inhibitor's effect on off-target kinases, can contribute to the development of drug resistance.[6]
Understanding the complete kinase interaction profile of a compound is therefore paramount for predicting its safety and efficacy.
A Comparative Look at Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
To illustrate the importance of selectivity profiling, we will compare three notable kinase inhibitors, two of which are based on the pyrrolo[2,3-d]pyrimidine scaffold: Alectinib and Tofacitinib. Crizotinib, while not a pyrrolo[2,3-d]pyrimidine, is a relevant comparator as a first-generation ALK inhibitor.
Alectinib is a second-generation, highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and also shows activity against the RET proto-oncogene.[7][8] It was designed to be more potent and selective than its predecessor, Crizotinib, and to have activity against common resistance mutations.[7]
Crizotinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits ALK, c-MET, and ROS1.[5] Its broader target profile is associated with a different spectrum of clinical activity and side effects compared to more selective inhibitors.[9]
Tofacitinib is an inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK3, and to a lesser extent, JAK2.[10][11] It is used in the treatment of autoimmune diseases like rheumatoid arthritis.[10]
Comparative Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of Alectinib, Crizotinib, and Tofacitinib against their primary targets and a selection of off-target kinases. It is important to note that these values are compiled from various sources and experimental conditions may differ. A direct head-to-head comparison in a single assay platform would provide the most accurate relative selectivity.
| Kinase Target | Alectinib IC50 (nM) | Crizotinib IC50 (nM) | Tofacitinib IC50 (nM) | Reference(s) |
| Primary Targets | ||||
| ALK | 1.9 | 24 | - | [12] |
| c-MET | - | 8 | - | [13] |
| ROS1 | - | 60 | - | [13] |
| JAK1 | - | - | 112 | [14] |
| JAK2 | - | - | 20 | [14] |
| JAK3 | - | - | 1.7 | [14] |
| Selected Off-Targets | ||||
| LTK | ≤10 | - | - | [6] |
| GAK | ≤10 | - | - | [6] |
| RET | Potent Inhibitor | - | - | [8] |
| TYK2 | - | - | >1000 | [14] |
This data highlights the differing selectivity profiles. Alectinib is highly potent against ALK with limited reported off-targets at low nanomolar concentrations.[6] Crizotinib, in contrast, is a multi-targeted inhibitor, potently hitting ALK, c-MET, and ROS1.[5] Tofacitinib shows a clear preference for JAK3, with significant activity against JAK1 and JAK2, but is much less active against other kinases like TYK2.[14]
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough cross-reactivity assessment. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader chemoproteomic approaches.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are the workhorse of selectivity profiling and are often performed in a high-throughput format against large panels of kinases.
Principle of a Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
A common method is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ assay is a robust platform for this purpose.[15] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[16]
Experimental Protocol: ADP-Glo™ Kinase Assay for Inhibitor Profiling
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the kinase being tested (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).[16]
-
In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km of the kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.[16]
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Biophysical Binding Assays
These methods measure the direct binding of an inhibitor to a kinase, rather than its effect on enzymatic activity. This can be particularly useful for identifying non-competitive inhibitors or for kinases where a robust activity assay is not available.
Principle of Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.[16] A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), resulting in a "thermal shift" (ΔTm).
Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Kinase Inhibitor Screening
-
Sample Preparation:
-
Prepare a master mix containing the purified kinase in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl) and a fluorescent dye such as SYPRO Orange.
-
Dispense the master mix into the wells of a 384-well PCR plate.
-
Add the test inhibitors at a final desired concentration. Include a no-inhibitor control.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to slowly increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence in each well.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the no-inhibitor control from the Tm of the inhibitor-containing samples. A positive ΔTm indicates stabilization and binding.
-
Cell-Based Target Engagement Assays
While biochemical and biophysical assays are powerful, they are performed in an artificial environment. Cell-based assays are crucial for confirming that an inhibitor can reach and bind to its target in a more physiologically relevant context.
Principle of NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.[1][17] The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added to the cells, acting as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for energy transfer, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a dose-dependent decrease in the BRET signal.[1]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in a suitable buffer (e.g., Opti-MEM).
-
-
Assay Setup:
-
In a white 384-well plate, add the test inhibitor at various concentrations.
-
Add the fluorescent tracer at a fixed concentration.
-
Add the cell suspension to each well.
-
-
Signal Measurement:
-
Incubate the plate at 37°C for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the intracellular IC50.
-
Signaling Pathways: On-Target and Off-Target Effects
Understanding the signaling pathways affected by a kinase inhibitor is crucial for interpreting its biological effects. Here, we visualize the primary on-target pathway for Alectinib and the multiple pathways targeted by Crizotinib.
Alectinib: Targeting the ALK Signaling Pathway
Alectinib primarily inhibits the ALK receptor tyrosine kinase. In ALK-rearranged non-small cell lung cancer (NSCLC), the resulting fusion protein is constitutively active, driving downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote cell proliferation and survival.[16][17]
Crizotinib: A Multi-Targeted Inhibitor
Crizotinib inhibits ALK, c-MET, and ROS1.[5] Each of these receptor tyrosine kinases, when aberrantly activated, can drive cancer cell proliferation and survival through overlapping downstream pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT cascades.[2][16][18]
Conclusion: A Holistic Approach to Selectivity Profiling
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a valuable starting point for the design of potent kinase inhibitors. However, achieving selectivity remains a critical hurdle. A comprehensive cross-reactivity profiling strategy, employing a combination of biochemical, biophysical, and cell-based assays, is essential for understanding a compound's true mechanism of action and for predicting its potential for both efficacy and toxicity. By carefully selecting and executing these assays, and by interpreting the data in the context of the relevant signaling pathways, researchers can make more informed decisions in the challenging but rewarding journey of kinase inhibitor drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thoracrespract.org [thoracrespract.org]
- 10. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
For researchers and drug development professionals, the synthesis and application of novel compounds like 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine are central to innovation. However, the lifecycle of such specialized chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed operational and logistical framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing reagents; we aim to be your trusted partner in all aspects of laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. While comprehensive toxicological data may not be available for every novel compound, information from Safety Data Sheets (SDS) for this chemical and structurally similar compounds provides critical safety information.[1][2]
Based on available data, this compound should be handled as a hazardous substance with the following potential hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]
-
Toxicity: It may be harmful if swallowed.
Combustion of chlorinated organic compounds can produce hazardous byproducts, including hydrogen chloride gas, nitrogen oxides, carbon monoxide, and carbon dioxide. Therefore, uncontrolled incineration is not a suitable disposal method.
Table 1: Hazard Profile and Disposal Recommendations for this compound
| Hazard Classification | Description | Primary Disposal Route |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Licensed Hazardous Waste Contractor |
| Skin Corrosion/Irritation | Causes skin irritation. | Licensed Hazardous Waste Contractor |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Licensed Hazardous Waste Contractor |
| Specific target organ toxicity | May cause respiratory irritation. | Licensed Hazardous Waste Contractor |
Regulatory Compliance: Adherence to OSHA and EPA Standards
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the two primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Hazard Communication Standard (HCS): This standard mandates that employers inform and train their employees about the chemical hazards in the workplace.[3][4][5][6] This includes proper labeling of waste containers and making SDSs readily accessible.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[7] While this compound may not be explicitly listed as a specific hazardous waste, it would likely be classified as such based on its characteristics (e.g., toxicity) or because it is a halogenated organic compound.[8][9][10] Wastes from the production of certain chlorinated heterocyclic compounds are often listed as F- or K-wastes.[11][12][13][14][15]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
Core Disposal Directive: Professional Waste Management
The primary and most critical directive for the disposal of this compound is to use a licensed and reputable hazardous waste disposal company. These companies have the expertise and equipment to handle and dispose of chemical waste in a compliant and environmentally sound manner, typically through high-temperature incineration with advanced flue gas scrubbing systems.[1]
dot
Caption: Waste Disposal Workflow for this compound.
On-Site Waste Management and Segregation: A Step-by-Step Protocol
Proper handling and storage of chemical waste within the laboratory are crucial to prevent accidents and ensure efficient disposal.
-
Waste Segregation: Always segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[8][9][10][16] Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.
-
Container Selection: Use a designated, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).[10][17] The original chemical container is often a suitable choice for waste accumulation.[10]
-
Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[10][16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from general traffic, and in secondary containment to prevent spills from spreading.[10] Keep the container closed at all times except when adding waste.[10][16]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at any given time.[10]
Spill and Decontamination Procedures
In the event of a spill, a prompt and appropriate response is essential to minimize exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department.
-
-
Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
A respirator if there is a risk of inhaling dust
-
-
Spill Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with an appropriate organic solvent like ethanol or acetone, if compatible with the surface).
-
Collect all decontamination materials as hazardous waste.
-
Thoroughly wash your hands and any affected skin with soap and water after the cleanup.
-
dot
Caption: Decision Tree for Spill Cleanup.
Theoretical Chemical Degradation Protocols for Research Purposes
While professional disposal is the required standard, understanding the chemical reactivity of this compound can inform potential in-lab degradation methods for small quantities, although these would require thorough validation. The presence of chlorine atoms on the pyrimidine ring suggests that dehalogenation could be a viable degradation pathway.[18][19][20]
Disclaimer: The following protocols are theoretical and for informational purposes only. They must be validated on a small scale in a controlled laboratory setting by qualified personnel before being considered for any application.
A. Catalytic Hydrogenolysis (Dehalogenation)
-
Principle: This method involves the replacement of a carbon-halogen bond with a carbon-hydrogen bond, typically using a metal catalyst and a hydrogen source.[20]
-
Theoretical Protocol:
-
Dissolve a small, known quantity of this compound in a suitable solvent (e.g., an ether-water system).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Introduce a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).
-
Include a mild base (e.g., sodium hydroxide) to neutralize the hydrochloric acid formed during the reaction.[18]
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
The resulting dehalogenated pyrrolo[2,3-d]pyrimidine is expected to be less toxic, but should still be disposed of as chemical waste.
-
B. Reductive Dehalogenation with Hydriodic Acid
-
Principle: Hydriodic acid can be used to dehalogenate certain chloropyrimidines.[19]
-
Theoretical Protocol:
-
In a well-ventilated fume hood, carefully treat a small quantity of this compound with hot hydriodic acid.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction and neutralize the acidic solution.
-
The resulting product should be treated as chemical waste.
-
These methods are presented to illustrate the chemical principles that could be applied to the degradation of this compound. They are not a substitute for professional waste disposal and carry their own inherent risks that must be carefully evaluated.
By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. vumc.org [vumc.org]
- 11. dec.vermont.gov [dec.vermont.gov]
- 12. wku.edu [wku.edu]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. govinfo.gov [govinfo.gov]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 19. researchgate.net [researchgate.net]
- 20. Dehalogenation - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
